3,3-Dimethylmorpholine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYGLTRAXBZNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561616 | |
| Record name | 3,3-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59229-63-9 | |
| Record name | 3,3-Dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,3-Dimethylmorpholine: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 3,3-dimethylmorpholine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound with a morpholine scaffold featuring two methyl groups attached to the C3 position. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 59229-63-9 | [1] |
| Canonical SMILES | CC1(COCCN1)C | [1] |
| InChI | InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3 | [1] |
| InChIKey | HEYGLTRAXBZNAD-UHFFFAOYSA-N | [1] |
| Boiling Point | 143-144 °C | |
| Density | 0.873 g/cm³ | |
| Physical Form | Colorless to Yellow Liquid | |
| Purity (typical) | 97% | |
| Storage Temperature | Freezer |
Synthesis of this compound
Proposed Experimental Protocol
This proposed protocol is based on the acid-catalyzed dehydration of a suitable precursor, N-(2-hydroxyethyl)-2-methyl-2-amino-1-propanol.
Materials:
-
N-(2-hydroxyethyl)-2-methyl-2-amino-1-propanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution (e.g., 50%)
-
Anhydrous sodium sulfate (Na₂SO₄) or other suitable drying agent
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Standard laboratory glassware for reaction, distillation, and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the starting material, N-(2-hydroxyethyl)-2-methyl-2-amino-1-propanol.
-
Acid Addition: Slowly add concentrated sulfuric acid to the flask with stirring. The molar ratio of amine to acid should be optimized, but a starting point of 1:1.5 to 1:2.5 can be considered. The addition is exothermic and should be controlled to maintain a safe temperature.
-
Cyclization: Heat the reaction mixture to a temperature range of 150-190°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete (typically several hours), cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution to a pH above 10. This step should be performed in an ice bath to manage the heat of neutralization.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its characterization. The expected spectral features are summarized below.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two equivalent methyl groups (singlet), the two methylene groups adjacent to the oxygen and nitrogen atoms (multiplets), and the N-H proton (broad singlet). The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Resonances for the quaternary carbon at the 3-position, the two equivalent methyl carbons, and the three distinct methylene carbons of the morpholine ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C-O-C stretching (around 1100 cm⁻¹), and C-N stretching.[3][4][5] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z 115. Common fragmentation patterns would involve the loss of a methyl group (M-15) or other fragments resulting from the cleavage of the morpholine ring.[6][7][8] |
Application in Drug Development: Inhibition of SARS-CoV-2 Main Protease
A significant area of interest for this compound is its use as a scaffold in the design of inhibitors for the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[9][10] Mpro is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drug development.[9][10][11][12]
Mechanism of Mpro Inhibition
The inhibition of SARS-CoV-2 Mpro by small molecules often involves the binding of the inhibitor to the active site of the enzyme, preventing it from cleaving the viral polyproteins. This disruption of the viral life cycle halts replication. The morpholine moiety can contribute to the binding affinity and pharmacokinetic properties of the inhibitor.
Signaling Pathway Diagram
Caption: Inhibition of SARS-CoV-2 replication via Mpro targeting.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a summary of the key chemical properties and potential applications of this compound. Further research and development are necessary to fully elucidate its therapeutic potential.
References
- 1. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. raco.cat [raco.cat]
- 9. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition mechanism of SARS-CoV-2 main protease by ebselen and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
An In-depth Technical Guide to 3,3-Dimethylmorpholine: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylmorpholine is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups at the C3 position. This structural motif imparts unique physicochemical properties, making it a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectral characterization of this compound, intended to serve as a foundational resource for researchers in drug discovery and development.
Molecular Structure and Properties
This compound possesses the molecular formula C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol .[1][2] The presence of the gem-dimethyl group at the C3 position introduces steric hindrance that influences the conformational flexibility of the morpholine ring and the reactivity of the neighboring nitrogen atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59229-63-9 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| Boiling Point | 143-144 °C | [2] |
| Density | 0.873 g/cm³ | [2] |
| IUPAC Name | This compound | [1] |
| InChIKey | HEYGLTRAXBZNAD-UHFFFAOYSA-N | [1] |
| SMILES | CC1(C)COCCN1 | [1] |
Synthesis of this compound
The general workflow for such a synthesis is outlined below. Please note that this is a proposed pathway and would require experimental optimization.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Proposed)
Objective: To synthesize this compound via the cyclization of 2-(2-aminoethoxy)-2-methylpropan-1-ol.
Materials:
-
2-(2-aminoethoxy)-2-methylpropan-1-ol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Sodium hydroxide (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent (e.g., toluene)
-
Standard laboratory glassware for reaction, workup, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(2-aminoethoxy)-2-methylpropan-1-ol in toluene.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Cyclization: Heat the reaction mixture to reflux. Water, formed as a byproduct of the intramolecular cyclization, will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a solution of sodium hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the methylene protons of the morpholine ring. The protons on the carbons adjacent to the oxygen atom (C2-H and C6-H) would appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C5-H).
¹³C NMR: A reference to a ¹³C NMR spectrum for this compound exists in the literature, though the specific chemical shifts were not detailed in the initial search.[1] Generally, for morpholine derivatives, the carbons adjacent to the oxygen (C2 and C6) resonate downfield compared to the carbons adjacent to the nitrogen (C3 and C5). The gem-dimethyl group at C3 would produce a characteristic signal for the methyl carbons and a quaternary carbon signal for C3.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Signals for -CH₃, -CH₂-O-, -CH₂-N-, and N-H protons. |
| ¹³C NMR | Signals for -C(CH₃)₂, -CH₂-O-, and -CH₂-N- carbons. |
| IR (Infrared) | Characteristic peaks for C-H, C-O, C-N stretching, and N-H bending. |
| Mass Spec (MS) | Predicted m/z values for various adducts such as [M+H]⁺, [M+Na]⁺, etc. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. These would include C-H stretching vibrations for the methyl and methylene groups, C-O-C stretching of the ether linkage, and C-N stretching of the amine. A band corresponding to N-H bending would also be expected.
Mass Spectrometry (MS)
Mass spectrometry is a key tool for determining the molecular weight of this compound. The predicted monoisotopic mass is 115.099714038 Da.[1]
Role in Drug Development and Signaling Pathways
The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties, which can enhance the drug-like characteristics of a molecule.[3] Morpholine derivatives have been investigated for a wide range of biological activities.
While specific signaling pathways involving this compound have not been identified in the initial search, the broader class of morpholine-containing compounds has been implicated in the modulation of key cellular signaling pathways. For instance, morpholine derivatives have been developed as inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential role of morpholine derivatives in signaling pathways.
The utility of this compound as a synthetic intermediate suggests its incorporation into larger molecules designed to interact with specific biological targets.[2] Further research is warranted to explore the specific biological activities and potential therapeutic applications of compounds derived from this compound.
Conclusion
This compound is a structurally interesting and synthetically valuable molecule. This technical guide has summarized its key molecular and physical properties, proposed a viable synthetic route, and outlined the expected spectroscopic characteristics. For researchers in drug discovery, this compound represents a versatile building block with the potential to be incorporated into novel therapeutic agents. Further experimental work to fully characterize this compound and explore its biological activities is encouraged.
References
An In-depth Technical Guide to the Synthesis Pathways of 3,3-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 3,3-dimethylmorpholine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details potential synthetic routes, presents available quantitative data, and outlines experimental protocols. Furthermore, it explores the role of the morpholine moiety, particularly in the context of inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer and other diseases.
Synthesis of this compound: An Overview
The synthesis of this compound primarily involves the cyclization of a suitable amino alcohol precursor. The most logical and likely precursor is 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol . This precursor can be synthesized through the reaction of isobutylene oxide with ethanolamine. The subsequent intramolecular dehydration of this precursor leads to the formation of the this compound ring.
While specific literature detailing the synthesis of this compound is not abundant, the general principles of morpholine synthesis from N-substituted diethanolamine derivatives are well-established. The primary methods for achieving the cyclization include:
-
Acid-Catalyzed Dehydration: This is the most common and industrially viable method for morpholine synthesis. Strong acids, such as sulfuric acid, are used to catalyze the intramolecular dehydration of the di-alcohol precursor at elevated temperatures.
-
Condensation with Methylating Agents: While less direct for this compound, this method involves the reaction of a diethanolamine derivative with a methylating agent.
-
Catalytic Hydrogenation of Nitro Intermediates: This route involves the reduction of a nitro-containing precursor to form the amine, which then undergoes cyclization.
-
Ring-Closing Metathesis: A more modern approach that can be used to form the heterocyclic ring from a di-olefin precursor.
This guide will focus on the most probable synthetic route: the acid-catalyzed dehydration of 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol.
Proposed Synthesis Pathway and Experimental Protocol
The following section outlines a proposed two-step synthesis for this compound, starting from commercially available reagents.
Step 1: Synthesis of 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol
This precursor is synthesized via the ring-opening of isobutylene oxide with ethanolamine.
Reaction Scheme:
Caption: Synthesis of the precursor 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol.
Experimental Protocol:
-
In a sealed reaction vessel, isobutylene oxide (1.0 equivalent) is slowly added to a solution of ethanolamine (1.1 equivalents) in a suitable solvent such as methanol or water.
-
The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to 50°C, for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol.
Step 2: Cyclization to this compound
The synthesized precursor undergoes acid-catalyzed intramolecular dehydration to form the final product.
Reaction Scheme:
Caption: Cyclization of the precursor to this compound.
Experimental Protocol:
While a specific protocol for this compound is not available, the following procedure is adapted from the synthesis of 2,6-dimethylmorpholine and is expected to be effective[1][2][3].
-
To a stirred solution of concentrated sulfuric acid (96%, 2.2 equivalents), 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol (1.0 equivalent) is added slowly while maintaining the temperature below 80°C with external cooling.
-
The reaction mixture is then heated to 200°C for 3 hours, during which water is distilled off.
-
After cooling, the reaction mixture is carefully poured into a stirred and cooled solution of 20% sodium hydroxide until the pH reaches 14.
-
The organic phase is separated, and the aqueous phase is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic phases are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Quantitative Data (Expected):
Based on analogous syntheses of substituted morpholines, the following data can be anticipated. It is crucial to note that these are estimated values and would require experimental verification.
| Parameter | Value | Reference |
| Precursor Synthesis Yield | 70-85% | Analogous Reactions |
| Cyclization Reaction Yield | 60-75% | [1][2][3] |
| Reaction Temperature (Cyclization) | 180-220°C | [1][2][3] |
| Molar Ratio (Precursor:H₂SO₄) | 1 : 2.0-2.5 | [1][2][3] |
| Final Product Purity | >95% (after distillation) | Standard Purification |
Role in Signaling Pathways: Inhibition of PI3K/AKT/mTOR
The morpholine moiety is a well-established pharmacophore in a large class of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5][6][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[9][10]
The oxygen atom of the morpholine ring typically acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[4][5][7] This interaction is crucial for the high-potency inhibition of PI3K isoforms.
PI3K/AKT/mTOR Signaling Pathway Diagram:
Caption: The PI3K/AKT/mTOR signaling cascade.
While this compound itself has not been extensively studied as a PI3K inhibitor, its structural features make it a valuable scaffold for the design of such inhibitors. The gem-dimethyl group at the 3-position can provide steric bulk, potentially influencing isoform selectivity and improving metabolic stability.
Quantitative Data on Morpholine-Containing PI3K Inhibitors:
The following table summarizes the inhibitory activity of several well-known morpholine-containing PI3K inhibitors. This data highlights the potency that the morpholine moiety can confer.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |
| ZSTK474 | 5.0 | 20.8 | 3.9 | 14.6 | [6] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | [9] |
| NVP-BKM120 (Buparlisib) | 52 | 165 | 116 | 262 | [5] |
Conclusion
This technical guide has outlined the most probable synthetic pathways for this compound, focusing on a two-step process involving the synthesis of an amino alcohol precursor followed by acid-catalyzed cyclization. While a specific, detailed experimental protocol for this compound is not yet published, a robust proposed method based on analogous reactions is provided. Furthermore, the critical role of the morpholine scaffold in the inhibition of the PI3K/AKT/mTOR signaling pathway has been discussed, highlighting the potential of this compound as a valuable building block for the development of novel therapeutics. Further experimental work is required to optimize the synthesis of this compound and to fully elucidate its biological activity.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Core of Innovation: A Technical Guide to 3,3-Dimethylmorpholine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine and its derivatives are cornerstones in medicinal chemistry, prized for their favorable physicochemical properties and their ability to serve as versatile scaffolds in the design of novel therapeutics. Among these, 3,3-dimethylmorpholine stands out as a key building block, particularly in the development of kinase inhibitors targeting critical oncogenic pathways. This technical guide provides an in-depth overview of this compound, including its chemical properties, a representative synthesis protocol, and its application in the development of potent inhibitors of the PI3K/Akt/mTOR signaling pathway. Detailed experimental methodologies for the synthesis and biological evaluation of this compound-containing compounds are presented, alongside quantitative data and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups at the third position. Its IUPAC name is this compound. This structural motif imparts specific steric and electronic properties that are advantageous in drug design, influencing factors such as metabolic stability, solubility, and target binding affinity. The presence of the gem-dimethyl group can lock the conformation of the morpholine ring, potentially leading to higher selectivity and potency of the resulting drug candidates. In recent years, the this compound scaffold has been incorporated into a variety of investigational drugs, most notably in the field of oncology as a key component of kinase inhibitors.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for its application in organic synthesis and drug design.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 59229-63-9 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.18 g/mol |
| Boiling Point | 143-144 °C |
| Density | 0.873 g/cm³ |
| Refractive Index | 1.4472 (at 20 °C) |
| ¹³C NMR Chemical Shifts (δ) | Methyl groups (~22 ppm), Oxygen-bonded carbons (~66 ppm), Nitrogen-bonded carbons (~48 ppm) |
Synthesis of this compound: A Representative Protocol
While specific, detailed protocols for the direct synthesis of this compound are not abundantly available in the public domain, a representative procedure can be adapted from the well-established synthesis of substituted morpholines via the acid-catalyzed cyclization of diethanolamine analogs.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a distillation condenser, cautiously add concentrated sulfuric acid.
-
Addition of Precursor: While vigorously stirring and cooling the flask in an ice bath, slowly add 2-(2-hydroxy-1,1-dimethylethylamino)ethanol to the sulfuric acid. The molar ratio of the amino alcohol to sulfuric acid should be approximately 1:1.8. Maintain the temperature below 80°C during the addition.
-
Cyclization: After the addition is complete, heat the reaction mixture to 180-200°C for 3-5 hours. During this time, water will be distilled off.
-
Neutralization: Cool the reaction mixture and slowly pour it into a cooled, concentrated solution of sodium hydroxide with vigorous stirring to neutralize the excess acid. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Extraction: The neutralized mixture will form two phases. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, it has emerged as a major target for cancer drug discovery. The morpholine scaffold is a privileged structure in the design of PI3K inhibitors, and the inclusion of the this compound moiety has been shown to enhance the potency and selectivity of these compounds.
The PI3K/Akt/mTOR Signaling Pathway
The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.
Quantitative Data on Kinase Inhibition
Derivatives of this compound have demonstrated potent inhibitory activity against PI3K and mTOR kinases. The following table summarizes representative in vitro activity data for these compounds against various cancer cell lines.
| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ (nM) |
| Dimorpholinoquinazoline-based | PI3Kα | MCF7 (Breast) | 50 - 500 |
| Thienopyrimidine-based | PI3K/mTOR | SKOV-3 (Ovarian) | 105 - 350 |
| Thienopyrimidine-based | PI3K/mTOR | U87MG (Glioblastoma) | 105 - 350 |
Experimental Workflow for Synthesis and Biological Evaluation
The development of a novel kinase inhibitor incorporating the this compound scaffold typically follows a multi-step workflow, from chemical synthesis to biological characterization.
Caption: Experimental workflow for the development of a this compound-based kinase inhibitor.
Experimental Protocols for Biological Evaluation
-
Assay Principle: The inhibitory activity of the test compounds against PI3K and/or mTOR is determined using a biochemical assay that measures the phosphorylation of a substrate.
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., ATP and PIP2 for PI3K), and the test compound at various concentrations.
-
Initiate the reaction and incubate at 37°C for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated product using a detection method such as luminescence (e.g., ADP-Glo assay) or fluorescence.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
-
Cell Seeding: Plate cancer cells (e.g., MCF7, SKOV-3) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-containing compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total Akt, mTOR, S6K, and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
Conclusion
This compound is a valuable building block in modern drug discovery, offering a unique structural scaffold for the development of potent and selective therapeutics. Its application in the design of kinase inhibitors targeting the PI3K/Akt/mTOR pathway highlights its potential in the field of oncology. This technical guide has provided a comprehensive overview of its properties, synthesis, and application, along with detailed experimental protocols and data to aid researchers in their drug development endeavors. The continued exploration of this compound and its derivatives is expected to yield novel drug candidates with improved efficacy and safety profiles.
An In-depth Technical Guide to 3,3-Dimethylmorpholine (CAS No. 59229-63-9) for Researchers and Drug Development Professionals
Central Index, Shanghai, China - This technical whitepaper provides a comprehensive overview of 3,3-Dimethylmorpholine, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document, intended for researchers, scientists, and professionals in drug development, details the compound's chemical and physical properties, synthesis methodologies, and its applications, with a particular focus on its role in the development of novel therapeutics. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental protocols are described in detail.
Core Compound Properties
This compound, registered under CAS number 59229-63-9, is a substituted morpholine with a molecular formula of C₆H₁₃NO and a molecular weight of 115.18 g/mol .[1][2][3] Its structure features a morpholine ring with two methyl groups attached to the third carbon atom.[4] This unique structure imparts a balance of hydrophilicity and lipophilicity, making it a versatile scaffold in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 59229-63-9 | [1][2][5] |
| Molecular Formula | C₆H₁₃NO | [1][2][3] |
| Molecular Weight | 115.18 g/mol | [1] |
| IUPAC Name | This compound | [2][5] |
| Boiling Point | 143-144 °C | [1] |
| Density | 0.873 g/cm³ | [3] |
| Refractive Index | 1.4472 (at 20°C) | [1] |
| Physical Form | Colorless to Yellow Liquid | [5] |
| Purity | 97% | [5] |
Synthesis of this compound
A prevalent synthetic strategy involves the reaction of a suitable amino alcohol with a carbonyl compound, followed by cyclization. For instance, the condensation of 2-(tert-butylamino)ethanol with isobutyraldehyde could theoretically yield a Schiff base intermediate, which upon reduction and subsequent acid-catalyzed cyclization, would produce the this compound ring. The final step would involve the removal of the N-tert-butyl protecting group.
A generalized workflow for the synthesis is presented below:
Caption: Generalized synthetic workflow for this compound.
Applications in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[6] this compound, in particular, serves as a key building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[3][4]
Inhibition of PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several inhibitors of this pathway incorporate a morpholine ring, which can form critical hydrogen bonds with the target kinase.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by morpholine-containing compounds.
References
- 1. 3,3-Diethylmorpholine (938374-28-8) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of PI3K inhibitors: lessons learned from early clinical trials | Semantic Scholar [semanticscholar.org]
3,3-Dimethylmorpholine safety data sheet (SDS)
An In-depth Technical Guide to the Safety Data of 3,3-Dimethylmorpholine
This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 59229-63-9[1][2][3][4][5] |
| Molecular Formula | C6H13NO[1][2][3][5] |
| Molecular Weight | 115.17 g/mol [1][3] |
| InChI Key | HEYGLTRAXBZNAD-UHFFFAOYSA-N[1] |
| Synonyms | 3,3-Dimethyl-morpholine, Morpholine, 3,3-dimethyl-[1][2] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Physical Form | Colorless to Yellow Liquid | |
| Boiling Point | 143-144 °C | [2] |
| Density | 0.873 g/cm³ | [3] |
| Refractive Index | 1.4472 (at 20°C, 589.3 nm) | [2] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) classification for this compound can vary slightly between suppliers. The following table presents a summary of the classifications found.
| Source | Pictograms | Signal Word | Hazard Statements |
| PubChem | Corrosive, Irritant | Danger | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1] |
| Sigma-Aldrich | GHS07 (Exclamation mark) | Warning | H317: May cause an allergic skin reactionH319: Causes serious eye irritation |
| BLD Pharm | Not specified | Danger | Not specified |
Hazard and Precautionary Statement Summary:
| Category | Statements |
| Hazard Statements | H315: Causes skin irritation[1]H317: May cause an allergic skin reactionH318: Causes serious eye damage[1]H319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container in accordance with local regulations. |
Experimental Protocols
Detailed experimental protocols for the determination of all safety data for this compound are not publicly available. However, the methodologies for assessing chemical hazards are generally standardized. For instance, acute toxicity studies, which would determine values like LD50 (Lethal Dose, 50%), are typically conducted following OECD (Organisation for Economic Co-operation and Development) guidelines, such as OECD Guideline 401 (Acute Oral Toxicity), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity). Skin and eye irritation studies generally follow OECD Guidelines 404 and 405, respectively.
Toxicological Information
Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound were not available in the searched resources. For context, data for the related compound Morpholine indicates an oral LD50 of 1050 mg/kg in rats and a dermal LD50 of 505 mg/kg in rabbits.[6] The related compound cis-2,6-Dimethylmorpholine is classified as Category 4 for both acute oral and dermal toxicity.[7] This information should be used for general awareness of potential hazards, as the toxicological properties of this compound may differ.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Recommendation |
| Storage | Store in a freezer, under -20°C, in a dark place, and under an inert atmosphere.[4] Some suppliers suggest room temperature storage.[3] It is advisable to follow the specific storage instructions provided by the supplier. |
| Handling | Use in a well-ventilated area.[8] Avoid all personal contact, including inhalation.[8] Wear protective clothing, gloves, and eye/face protection.[8] Wash hands thoroughly after handling.[8] |
| Incompatibilities | Acids.[9] |
Visualization of Safety Procedures
The following diagram illustrates the logical workflow for handling this compound based on its primary hazards.
Caption: Hazard and Precaution Workflow for this compound.
References
- 1. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound [myskinrecipes.com]
- 4. 59229-63-9|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 3,3-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,3-Dimethylmorpholine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The information is presented to support laboratory work and theoretical investigations involving this molecule.
Core Physical and Chemical Properties
This compound is a six-membered heterocyclic compound containing both an ether and a secondary amine functional group. Its chemical structure features two methyl groups substituted at the C3 position of the morpholine ring.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [1][2][3][4][5] |
| Molecular Weight | 115.17 g/mol [2][3][4][5], 115.18 g/mol [1] | Multiple sources |
| CAS Number | 59229-63-9 | [1][3][4][5] |
| IUPAC Name | This compound | [2][3] |
| Boiling Point | 143-144 °C[1][2][6], 144.288 °C[4] | Multiple sources |
| Density | 0.873 g/cm³[4], 0.9355 g/cm³[6] | Multiple sources |
| Refractive Index | 1.4472 (at 20°C, 589.3 nm) | [1][2][6] |
| Flash Point | 47.3 °C | [2] |
| Vapor Pressure | 5.128 mmHg at 25°C | [2] |
| Calculated LogP | 0 (XLogP3-AA) | [2] |
| Solubility | 30.3 mg/ml (0.263 mol/l)[7], 105.0 mg/ml (0.914 mol/l)[7] | Ambeed.com[7] |
| Physical Form | Colorless to Yellow Liquid | |
| Storage Temperature | Freezer, under -20°C in an inert atmosphere. | [6][8] |
The balanced lipophilicity and hydrophilicity, as indicated by its calculated LogP of 0, suggests its utility in both aqueous and organic reaction phases.[2]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in public literature. However, standard analytical methods commonly employed for such characterizations are described below.
Boiling Point Determination: The boiling point of a liquid, such as this compound, is typically determined using methods like distillation under atmospheric pressure, where the temperature of the vapor in equilibrium with the boiling liquid is measured. Alternatively, techniques such as differential scanning calorimetry (DSC) can be used to determine the boiling point from the onset temperature of the boiling endotherm.
Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. The procedure involves measuring the mass of a known volume of the substance at a specific temperature.
Refractive Index Measurement: A refractometer, such as an Abbé refractometer, is the standard instrument for measuring the refractive index of a liquid. This value is typically measured at a specific wavelength (commonly the sodium D-line at 589.3 nm) and temperature (e.g., 20°C).
Solubility Assessment: Solubility can be determined by adding a known amount of the solute (this compound) to a known volume of a solvent until saturation is reached. The concentration of the saturated solution is then determined analytically, for instance, by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The provided solubility data suggests a high solubility in certain solvents.[7]
Synthesis and Applications
This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4] Its structure is incorporated into molecules designed as antiviral and anticancer agents, as well as kinase inhibitors targeting oncological pathways.[2]
The synthesis of this compound can be achieved through cyclization reactions. A common approach involves the condensation of diethanolamine derivatives with methylating agents.[2]
Below is a generalized workflow for a potential synthesis route.
Safety and Handling
This compound is classified as an irritant and may cause skin and serious eye damage.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 3,3-Diethylmorpholine (938374-28-8) for sale [vulcanchem.com]
- 3. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 59229-63-9 [chemicalbook.com]
- 7. 59229-63-9 | this compound | Morpholines | Ambeed.com [ambeed.com]
- 8. 59229-63-9|this compound|BLD Pharm [bldpharm.com]
Technical Guide: Physicochemical Properties of 3,3-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the boiling point and density of 3,3-Dimethylmorpholine, including experimental protocols for their determination. This information is critical for the handling, synthesis, and application of this compound in research and development, particularly in the fields of pharmaceuticals and agrochemicals where it serves as a key intermediate.
Physicochemical Data of this compound
The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical processes and for ensuring safe handling and storage.
| Property | Value | Units |
| Boiling Point | 143 - 144.288 | °C |
| Density | 0.873 | g/cm³ |
| Molecular Formula | C₆H₁₃NO | - |
| Molecular Weight | 115.17 | g/mol |
Note: The boiling point is reported as a range from different sources.[1][2]
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] The following capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Sample tube (e.g., fusion tube)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the sample tube.[3]
-
A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.[5]
-
The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in a heating bath (Thiele tube or oil bath).[5][6]
-
The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the liquid will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5] This temperature is recorded.
-
For accuracy, the determination should be repeated, and the barometric pressure should be recorded.[3]
Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume.[7] The following procedure outlines a straightforward method for determining the density of a liquid.
Apparatus:
-
Analytical balance (accurate to at least 0.01 g)
-
Graduated cylinder or pycnometer (density bottle) for more precise measurements
-
Thermometer
Procedure:
-
The mass of a clean, dry graduated cylinder (or pycnometer) is accurately measured using an analytical balance.[8][9]
-
A specific volume of the liquid is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[8]
-
The mass of the graduated cylinder containing the liquid is then measured.[8][9]
-
The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[9]
-
The temperature of the liquid is recorded, as density is temperature-dependent.[7]
-
The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .[8]
-
To ensure accuracy, the measurement should be repeated multiple times, and the average density calculated.[8][10]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound [myskinrecipes.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. scribd.com [scribd.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. wjec.co.uk [wjec.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
The Solubility Profile of 3,3-Dimethylmorpholine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
3,3-Dimethylmorpholine, a heterocyclic amine with the molecular formula C6H13NO, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its structural features, including the morpholine ring, are known to influence the physicochemical properties of molecules, which in turn can modulate their pharmacokinetic and pharmacodynamic profiles.[2] A critical parameter in the early stages of drug development is the solubility of a compound, as it directly impacts bioavailability and the feasibility of formulation. This technical guide provides a comprehensive overview of the solubility of this compound in the context of organic solvents, outlines a detailed experimental protocol for its determination, and presents a logical framework for understanding its importance in research and development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H13NO | [1][3] |
| Molecular Weight | 115.17 g/mol | [1][3] |
| Boiling Point | 143-144 °C | [1] |
| Density | 0.873 g/cm³ | [4] |
| Calculated LogP | 0 | [5] |
| Calculated Water Solubility | 30.3 mg/mL (0.263 mol/L) | [5] |
Solubility of this compound in Organic Solvents
Despite a comprehensive search of scientific literature and chemical databases, specific quantitative data on the solubility of this compound in a broad range of organic solvents remains largely unpublished. However, qualitative assessments and the calculated LogP value provide some insight into its expected behavior.
The calculated octanol-water partition coefficient (LogP) of 0 suggests that this compound has a balanced hydrophilic and lipophilic character.[5] This would theoretically indicate at least moderate solubility in both polar and non-polar organic solvents. General statements for "dimethylmorpholine" (without isomeric specification) suggest it has excellent solubility in a variety of organic solvents including alcohols, ethers, benzene, and acetone. While this provides a useful qualitative indication, it is not a substitute for empirical quantitative data.
Table of Known and Predicted Solubility
| Solvent | Quantitative Solubility | Qualitative Assessment |
| Water | 30.3 mg/mL (calculated) | Soluble |
| Alcohols (e.g., Methanol, Ethanol) | Data not available | Expected to be soluble |
| Ketones (e.g., Acetone) | Data not available | Expected to be soluble |
| Ethers (e.g., Diethyl ether) | Data not available | Expected to be soluble |
| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Data not available | Expected to be soluble |
| Chlorinated Solvents (e.g., Dichloromethane) | Data not available | Expected to be soluble |
Given the absence of specific quantitative data, experimental determination of the solubility of this compound in relevant organic solvents is a critical step for any research or development project.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust and widely accepted method for determining the solubility of this compound in organic solvents, employing the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method for the separation and quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted sample solutions and determine the concentration of this compound based on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizing the Workflow
The experimental workflow for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for determining the solubility of this compound.
Logical Framework for Solubility in Drug Development
The solubility of a compound like this compound is not an isolated parameter but a critical node in the complex network of drug development. Its impact extends from early discovery to formulation and ultimately to clinical efficacy.
Caption: Logical relationship of solubility in the drug development process.
Conclusion
References
An In-depth Technical Guide to the Spectral Analysis of 3,3-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3,3-dimethylmorpholine (CAS No: 59229-63-9), a heterocyclic organic compound with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of experimentally derived spectra in public databases, this guide combines referenced data, predicted values, and generalized experimental protocols to serve as a valuable resource for the characterization of this molecule.
Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 59229-63-9 | [1] |
Predicted and Referenced Spectral Data
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₂ | ~22 |
| -CH₂-N- | ~48 |
| -CH₂-O- | ~66 |
| C -(CH₃)₂ | Not explicitly predicted, but expected to be a quaternary carbon signal |
Note: These are approximate values and can vary based on solvent and other experimental conditions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
An experimental ¹H NMR spectrum for this compound is not available in the searched databases. However, based on the structure and known spectra of similar morpholine derivatives, the following proton signals can be anticipated:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₂ | ~1.0-1.2 | Singlet (s) | 6H |
| -CH ₂-N- | ~2.6-2.8 | Triplet (t) or Multiplet (m) | 2H |
| -CH ₂-O- | ~3.6-3.8 | Triplet (t) or Multiplet (m) | 2H |
| NH | Variable (broad singlet) | Broad Singlet (br s) | 1H |
| CH ₂-C(CH₃)₂ | ~2.4-2.6 | Singlet (s) or Multiplet (m) | 2H |
Note: These are estimated values. Actual chemical shifts and multiplicities may vary.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands based on its functional groups are listed below:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300-3500 | Medium-Weak |
| C-H (alkane) | Stretch | 2850-2960 | Strong |
| N-H | Bend | 1590-1650 | Medium |
| C-H (alkane) | Bend | 1365-1470 | Medium |
| C-O | Stretch | 1000-1300 | Strong |
| C-N | Stretch | 1020-1250 | Medium-Weak |
Mass Spectrometry (MS)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 116.10700 | 123.7 |
| [M+Na]⁺ | 138.08894 | 129.8 |
| [M-H]⁻ | 114.09244 | 124.8 |
| [M+NH₄]⁺ | 133.13354 | 144.9 |
| [M+K]⁺ | 154.06288 | 130.2 |
The fragmentation of aliphatic amines in electron ionization (EI) mass spectrometry is often characterized by α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For this compound, this would likely involve the loss of a methyl group to form a stable iminium ion.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectral data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).
3.1.2. Data Acquisition
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay: 1.0 - 5.0 seconds.
-
Spectral Width: Typically 0 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: Typically 0 to 220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal or internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid)
-
Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Sample Application: Place a small drop of neat this compound onto the surface of one salt plate.
-
Film Formation: Place the second salt plate on top and gently rotate to form a thin, uniform liquid film between the plates.
3.2.2. Data Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the prepared salt plates in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
3.3.1. Sample Preparation and Introduction
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduction Method: The sample can be introduced into the mass spectrometer via a direct insertion probe, or through a gas chromatograph (GC-MS) for separation from any impurities.
3.3.2. Data Acquisition (Electron Ionization - EI)
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: A logical workflow for the synthesis, purification, and comprehensive spectral analysis of this compound.
References
An In-depth Technical Guide to 3,3-Dimethylmorpholine: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylmorpholine is a heterocyclic compound of growing interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the gem-dimethyl group at the C3 position, impart specific physicochemical properties that make it a valuable building block for the development of novel therapeutic agents and other specialized chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and applications, with a focus on its role in drug development. Experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader development of morpholine chemistry. Morpholine itself was first synthesized in the late 19th century, and its versatile scaffold has since become a cornerstone in medicinal chemistry. While the precise date and discoverer of this compound are not well-documented in readily available historical records, its emergence is a result of the systematic exploration of substituted morpholine analogs throughout the 20th century. The introduction of the gem-dimethyl group at the C3 position was a logical step in the quest to modulate the biological activity and pharmacokinetic properties of morpholine-containing compounds. This structural modification can influence factors such as metabolic stability, lipophilicity, and conformational rigidity, all of which are critical in drug design.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and drug development. Key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molar Mass | 115.17 g/mol |
| Boiling Point | 143-144 °C |
| Density | 0.873 g/cm³ |
| IUPAC Name | This compound |
| InChI Key | HEYGLTRAXBZNAD-UHFFFAOYSA-N |
| CAS Number | 59229-63-9 |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, primarily involving the cyclization of appropriate precursors. A general and illustrative synthetic approach is the reaction of a substituted diethanolamine derivative.
General Synthetic Pathway
A common method for the synthesis of morpholine derivatives involves the acid-catalyzed cyclization of a diethanolamine precursor. For this compound, a plausible synthetic route would start from a suitably substituted amino alcohol. The diagram below illustrates a conceptual synthetic workflow.
Caption: Conceptual synthetic workflow for this compound.
Illustrative Experimental Protocol
While a specific historical first synthesis protocol is not available, a general procedure for the synthesis of a substituted morpholine is described below. This protocol is illustrative and would require optimization for the specific synthesis of this compound.
Synthesis of a Substituted Morpholine via Acid-Catalyzed Cyclization
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N-substituted diethanolamine derivative (1 equivalent).
-
Solvent and Catalyst: Add a suitable high-boiling point solvent, such as toluene or xylene. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Applications in Drug Development and Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structural motif is found in various biologically active compounds.
Role as a Synthetic Intermediate
The secondary amine functionality of this compound allows for a variety of chemical transformations, making it a versatile building block. It can be readily N-alkylated, N-acylated, or used in other coupling reactions to introduce the dimethylmorpholine moiety into larger, more complex molecules.
Incorporation into Bioactive Molecules
The this compound scaffold has been incorporated into molecules targeting a range of biological pathways. The gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation and can also influence the conformational preferences of the molecule, potentially leading to improved binding affinity for its biological target. The logical relationship for its utility in drug discovery is outlined below.
Caption: Logical relationships in drug discovery involving this compound.
Conclusion
This compound, while lacking a dramatic discovery story, represents an important evolution in the field of medicinal chemistry. Its synthesis and application demonstrate the power of subtle structural modifications in tuning the properties of bioactive molecules. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery and development. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to serve as a valuable resource for the scientific community.
An In-depth Technical Guide on the Core Reactivity of 3,3-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylmorpholine is a heterocyclic amine that serves as a versatile building block in organic synthesis. Its unique structural features, including a tertiary amine within a morpholine ring and gem-dimethyl substitution at the C3 position, impart specific reactivity and physical properties that are of interest in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its basicity, and its participation in key chemical transformations such as N-alkylation and N-acylation. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 144.288 °C | --INVALID-LINK-- |
| Density | 0.873 g/cm³ | --INVALID-LINK-- |
| CAS Number | 59229-63-9 | --INVALID-LINK-- |
Core Reactivity and Basicity
The reactivity of this compound is primarily centered around the lone pair of electrons on the nitrogen atom, which confers both nucleophilic and basic properties to the molecule. The presence of the ether oxygen atom in the morpholine ring withdraws electron density from the nitrogen, rendering it less basic than analogous cyclic amines like piperidine. The gem-dimethyl group at the C3 position introduces steric hindrance around the nitrogen atom, which can influence its reactivity in nucleophilic substitution reactions.
Key Reactions of this compound
The secondary amine functionality of this compound allows it to readily undergo a variety of chemical transformations, most notably N-alkylation and N-acylation reactions. These reactions are fundamental for the incorporation of the this compound scaffold into more complex molecules.
N-Alkylation
N-alkylation of this compound involves the reaction of the secondary amine with an electrophilic alkylating agent, such as an alkyl halide, to form a tertiary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
General Reaction Scheme for N-Alkylation:
Caption: General N-Alkylation of this compound.
Experimental Protocol: N-Methylation of Morpholine with Methanol (Illustrative for this compound)
While a specific protocol for this compound is not available, the following procedure for the N-methylation of morpholine can be adapted.[1]
-
Catalyst: A CuO–NiO/γ–Al₂O₃ catalyst is utilized.
-
Reactants: Morpholine and methanol are used as the starting materials.
-
Reaction Conditions: The reaction is carried out in a fixed-bed reactor. Optimal conditions for the N-methylation of morpholine were found to be a temperature of 220 °C, a pressure of 0.9 MPa, a methanol to morpholine molar ratio of 3:1, and a liquid hourly space velocity (LHSV) of 0.15 h⁻¹.[1]
-
Outcome: Under these conditions, a 95.3% conversion of morpholine was achieved with a 93.8% selectivity for N-methylmorpholine.[1]
Quantitative Data for N-Alkylation of Morpholine
| Parameter | Value |
| Morpholine Conversion | 95.3% |
| N-Methylmorpholine Selectivity | 93.8% |
| Apparent Activation Energy | 46.20 kJ mol⁻¹ |
Data from the N-methylation of morpholine with methanol catalyzed by CuO–NiO/γ–Al₂O₃.[1]
N-Acylation
N-acylation of this compound involves its reaction with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is a common method for the synthesis of a wide range of derivatives.
General Reaction Scheme for N-Acylation:
Caption: General N-Acylation of this compound.
Experimental Protocol: N-Acetylation of Amines with Acetic Anhydride (Illustrative for this compound)
A general and environmentally friendly procedure for the N-acetylation of amines using acetic anhydride without a catalyst can be adapted for this compound.[2]
-
Reactants: Aniline (as a model amine) and acetic anhydride.
-
Reaction Conditions: The reaction is carried out under solvent-free conditions. The amine and acetic anhydride (in a 1:1 molar ratio) are mixed and stirred.
-
Work-up: The reaction mixture is typically purified by recrystallization or chromatography to isolate the N-acylated product.
-
Outcome: This method has been shown to be effective for a variety of aliphatic, aromatic, and heterocyclic amines, with good to excellent yields. For example, the reaction of p-nitroaniline with acetic anhydride gives the N-acylated product in 91% yield after 8 minutes.[2]
Quantitative Data for Catalyst-Free N-Acylation with Acetic Anhydride
| Amine Substrate | Reaction Time (min) | Yield (%) |
| Aniline | 5 | 89 |
| p-Nitroaniline | 8 | 91 |
| Alaninol | - | 85-90 |
| Valinol | - | 85-90 |
| Leucinol | - | 85-90 |
| Phenylalaninol | - | 85-90 |
Data from the N-acylation of various amines and amino alcohols with acetic anhydride under solvent-free conditions.[2]
Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its incorporation can modulate the physicochemical properties of a molecule, such as its solubility and bioavailability.
Workflow for Utilization in Multi-Step Synthesis:
Caption: Role of this compound in API Synthesis.
Conclusion
This compound exhibits the characteristic reactivity of a secondary amine, readily undergoing N-alkylation and N-acylation reactions. The steric hindrance from the gem-dimethyl groups and the electronic effect of the ether oxygen fine-tune its nucleophilicity and basicity. The provided experimental protocols, while illustrative, offer a solid foundation for the synthetic manipulation of this versatile building block. Further research to quantify the pKa of this compound and to explore its catalytic potential would provide a more complete understanding of its chemical behavior and expand its utility in organic synthesis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,3-Dimethylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3,3-dimethylmorpholine derivatives, compounds of interest in medicinal chemistry and drug discovery. This document offers detailed synthetic protocols for the parent compound and its N-substituted analogs, alongside a summary of their biological activities, with a focus on their role as kinase inhibitors.
I. Introduction to this compound Derivatives
The morpholine ring is a privileged scaffold in medicinal chemistry, known for imparting favorable physicochemical and pharmacokinetic properties to drug candidates. The 3,3-dimethyl substitution offers a unique structural motif that can influence the potency, selectivity, and metabolic stability of these derivatives. These compounds are being explored for a range of therapeutic applications, particularly in oncology, due to their ability to inhibit key signaling pathways involved in cell growth and proliferation.
II. Applications in Drug Discovery and Development
Derivatives of this compound are of significant interest as potential anticancer agents. A primary mechanism of action for many morpholine-containing compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. The morpholine moiety often forms crucial hydrogen bonds with the hinge region of kinase active sites, contributing to the inhibitory activity of these compounds.[1][3]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation.
III. Quantitative Data on Biological Activity
The following table summarizes the in vitro inhibitory activity of various morpholine-containing compounds against PI3K isoforms and cancer cell lines. This data highlights the potential of the morpholine scaffold in designing potent and selective kinase inhibitors.
| Compound ID | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| ZSTK474 (analog) | PI3Kα | 5.0 | - | - | [2] |
| PI3Kβ | 20.8 | - | - | [2] | |
| PI3Kγ | 20.1 | - | - | [2] | |
| PI3Kδ | 3.9 | - | - | [2] | |
| Compound 17p | PI3Kα | 31.8 | A2780 | - | [4] |
| PI3Kδ | 15.4 | - | - | [4] | |
| Compound 10e | - | - | MCF-7 | 14.5 | [3] |
| Compound 10d | - | - | A549 | 0.062 | [5] |
| - | - | MCF-7 | 0.58 | [5] | |
| Thieno[2,3-d]pyrimidine III | PI3K | - | NCI 60 | 3.83-11.94 | [3] |
| Compound M5 | Topoisomerase II | - | MDA-MB-231 | 81.92 (µg/mL) | [1] |
| Compound M2 | Topoisomerase II | - | MDA-MB-231 | 88.27 (µg/mL) | [1] |
IV. Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its N-substituted derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from 2-amino-2-methyl-1-propanol.
Step 1: Synthesis of 2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol
-
To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as ethanol, add 2-chloroethanol (1.1 eq).
-
Add a base, for example, potassium carbonate (2.0 eq), to the mixture.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the product from Step 1 (1.0 eq) in a high-boiling point solvent like toluene.
-
Add a dehydrating agent, such as concentrated sulfuric acid, dropwise at 0 °C.
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Protocol 2: N-Alkylation of this compound (Example: N-Benzylation)
This protocol outlines the N-alkylation of this compound using benzyl bromide as an example.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as acetonitrile.
-
Add an anhydrous base, for example, potassium carbonate (2.0 eq).
-
To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.[6]
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the solid and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield N-benzyl-3,3-dimethylmorpholine.
Protocol 3: N-Acylation of this compound (Example: N-Benzoylation)
This protocol details the N-acylation of this compound using benzoyl chloride.
-
To a stirred solution of this compound (1.1 eq) and a base such as triethylamine (1.2 eq) in dichloromethane at room temperature, carefully add benzoyl chloride (1.0 eq) dropwise.[7]
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford N-benzoyl-3,3-dimethylmorpholine.
V. Conclusion
The synthetic protocols and application notes provided herein offer a foundational guide for researchers interested in the synthesis and evaluation of this compound derivatives. The versatility of the morpholine scaffold, combined with the specific structural features of the 3,3-dimethyl substitution, presents a promising avenue for the development of novel therapeutic agents, particularly in the field of oncology. Further exploration of the structure-activity relationships of these derivatives is warranted to optimize their biological activity and pharmacokinetic profiles.
References
- 1. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Versatility of 3,3-Dimethylmorpholine: A Key Building Block in Modern Organic Synthesis
For Immediate Release:
Shanghai, China – December 29, 2025 – In the landscape of organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of complex and biologically active compounds. Among these, 3,3-dimethylmorpholine has emerged as a valuable scaffold, offering a unique combination of steric and electronic properties that make it a favored component in the design of novel pharmaceuticals and agrochemicals. Its inherent structural features, including a tertiary amine constrained within a heterocyclic ring and gem-dimethyl substitution, provide a robust platform for the development of potent and selective therapeutic agents.
This application note delves into the utility of this compound as a versatile building block in organic synthesis, with a particular focus on its incorporation into kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. We will explore its physicochemical properties, detail a key synthetic application, and provide a comprehensive experimental protocol for its use in the synthesis of a pyrimidine-based derivative, a common core structure in many kinase inhibitors.
Physicochemical Properties and Synthetic Advantages
This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1][2] The presence of the gem-dimethyl group at the C3 position introduces a significant steric shield, which can influence the reactivity of the neighboring nitrogen atom and lock the morpholine ring in a preferred conformation. This conformational rigidity can be advantageous in drug design, as it can lead to higher binding affinities and selectivities for target proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59229-63-9 | [1] |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| Boiling Point | 144.288 °C | [1] |
| Density | 0.873 g/cm³ | [1] |
The nitrogen atom in the morpholine ring retains its nucleophilic character, allowing for a variety of chemical transformations, most notably N-alkylation and N-arylation reactions. These reactions are fundamental in the construction of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Application in the Synthesis of Kinase Inhibitors
The morpholine moiety is a common feature in a multitude of approved and investigational kinase inhibitors. Its presence can enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with the target kinase. The unique structural attributes of this compound make it an attractive building block for the synthesis of next-generation kinase inhibitors with potentially improved potency and selectivity.
One of the most critical signaling pathways in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. Numerous inhibitors of this pathway incorporate a morpholine or substituted morpholine ring in their structure.
// Nodes GF [label="Growth Factor", fillcolor="#4285F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PDK1 [label="PDK1", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; mTORC2 [label="mTORC2", fillcolor="#EA4335"]; mTORC1 [label="mTORC1", fillcolor="#EA4335"]; S6K [label="S6K", fillcolor="#4285F4"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4"]; Proliferation [label="Cell Growth &\nProliferation", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Morpholine-Containing\nInhibitor\n(e.g., from this compound)", fillcolor="#202124", fontcolor="#FFFFFF", shape="octagon"];
// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3; PIP3 -> PDK1 [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates"]; mTORC2 -> Akt [label="Phosphorylates\n(Full Activation)"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Phosphorylates"]; mTORC1 -> _4EBP1 [label="Phosphorylates"]; S6K -> Proliferation [label="Promotes"]; _4EBP1 -> Proliferation [label="Promotes\n(when phosphorylated)"]; Akt -> Survival [label="Promotes"]; Inhibitor -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Inhibitor -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Inhibitor -> mTORC2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } "PI3K/Akt/mTOR Signaling Pathway Inhibition"
Representative Experimental Protocol: Synthesis of a Pyrimidine-3,3-Dimethylmorpholine Hybrid
The following protocol describes the synthesis of a pyrimidine derivative incorporating the this compound scaffold. This reaction is a representative example of a nucleophilic aromatic substitution, a common strategy for the synthesis of kinase inhibitors. This procedure is adapted from a similar synthesis involving morpholine.[3]
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 3-Methyl-6-chlorouracil | Reagent | Commercially Available |
| Benzyl Bromide | Reagent | Commercially Available |
| Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| This compound | Reagent | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
// Nodes Start [label="Start Materials:\n3-Methyl-6-chlorouracil\nBenzyl Bromide", fillcolor="#4285F4"]; Step1 [label="Step 1: N-Benzylation\nDIPEA, THF, 7h", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Intermediate:\nBenzylated Pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Nucleophilic Substitution\nthis compound\nK₂CO₃, Et₃N, CH₃CN, reflux, 24h", fillcolor="#34A853"]; Workup [label="Workup & Purification:\nSolvent Removal\nColumn Chromatography", fillcolor="#EA4335"]; Product [label="Final Product:\nPyrimidine-3,3-Dimethylmorpholine\nHybrid", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Workup; Workup -> Product; } "Synthetic Workflow for Pyrimidine-3,3-Dimethylmorpholine Hybrid"
Step 1: Synthesis of the Benzylated Pyrimidine Intermediate
-
To a solution of 3-methyl-6-chlorouracil (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) in a round-bottom flask, add diisopropylethylamine (DIPEA, 2.0 mmol).
-
To this stirred solution, add the desired benzyl bromide (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 7 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude benzylated pyrimidine intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of the Final Pyrimidine-3,3-Dimethylmorpholine Hybrid
-
To a solution of the crude benzylated pyrimidine intermediate (1.0 mmol) in anhydrous acetonitrile (15 mL) in a round-bottom flask, add this compound (1.0 mmol), anhydrous potassium carbonate (1.5 mmol), and anhydrous triethylamine (1.5 mmol).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrimidine-3,3-dimethylmorpholine hybrid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 3: Representative Biological Activity of Morpholine-Containing Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrimidine-morpholine hybrids | PI3Kα | 31.8 ± 4.1 | [4] |
| Thieno[3,2-d]pyrimidine-morpholine | PI3K p110α | Potent Inhibition | [5] |
| Cinnoline-morpholine derivatives | PI3Ks | Nanomolar range | [6] |
Note: The IC₅₀ values presented are for morpholine-containing compounds and are intended to be representative of the potential activity of derivatives synthesized using this compound. Specific activity will depend on the full chemical structure of the final compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of kinase inhibitors. Its unique structural features can impart favorable properties to the final molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. The provided experimental protocol serves as a practical guide for the incorporation of this important scaffold into novel drug candidates. Further exploration of the synthetic utility of this compound is warranted and is expected to yield a new generation of innovative and effective therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
3,3-Dimethylmorpholine: A Versatile Scaffold in Pharmaceutical Drug Discovery
Introduction: 3,3-Dimethylmorpholine is a heterocyclic organic compound that has garnered interest in pharmaceutical drug discovery due to its potential as a versatile building block in the synthesis of novel therapeutic agents. Its rigid gem-dimethyl substitution pattern can impart unique conformational constraints and metabolic stability to drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their research endeavors.
Application Notes
This compound serves as a valuable scaffold for the development of a variety of therapeutic agents, particularly in the areas of antiviral and anticancer research. The incorporation of the this compound moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved efficacy and safety profiles.
Antiviral Applications:
Derivatives of this compound have shown promise as inhibitors of viral proteases, which are essential enzymes for viral replication. For instance, compounds incorporating this scaffold have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the life cycle of the virus. The gem-dimethyl group can occupy specific pockets in the enzyme's active site, contributing to enhanced binding affinity.[1]
Anticancer Applications:
In oncology, the this compound scaffold has been utilized in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The rigid structure of the this compound ring can serve as a foundation for designing selective inhibitors that target specific kinases involved in cancer progression.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for designing synthetic reactions and for understanding the potential pharmacokinetic behavior of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| Boiling Point | 144.288 °C | [3] |
| Density | 0.873 g/cm³ | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 59229-63-9 | [2] |
Experimental Protocols
The functionalization of the this compound scaffold is key to its application in drug discovery. The secondary amine of the morpholine ring provides a convenient handle for introducing various substituents to explore structure-activity relationships (SAR). Below are detailed protocols for common synthetic transformations involving this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the this compound in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
To the stirred suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated this compound derivative.
Logical Workflow for N-Alkylation:
References
Application Notes and Protocols: 3,3-Dimethylmorpholine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3,3-dimethylmorpholine as a key intermediate in the synthesis of agrochemicals, particularly focusing on the synthesis of morpholine-based fungicides.
Introduction
This compound is a heterocyclic amine that serves as a valuable building block in the synthesis of various biologically active compounds.[1][2] Its structural features, including the tertiary amine and the ether linkage within the morpholine ring, make it a versatile precursor for creating molecules with fungicidal properties. The morpholine class of fungicides are known to be effective against a range of plant pathogens.[3] A prominent example of a morpholine fungicide is Fenpropimorph, which, although structurally similar, utilizes the isomeric cis-2,6-dimethylmorpholine. The synthetic strategies employed for Fenpropimorph, primarily N-alkylation, are directly applicable to this compound for the development of novel agrochemical candidates.
Application: Synthesis of a Potential Morpholine Fungicide
The primary application of this compound in agrochemical synthesis is as a nucleophile in N-alkylation reactions. This reaction forms the core of the synthetic pathway to create analogues of potent fungicides like Fenpropimorph and Tridemorph.[3][4] The nitrogen atom of the morpholine ring reacts with a suitable electrophile, typically an alkyl halide or a sulfonate ester, to form a new carbon-nitrogen bond. This introduces a side chain that is crucial for the compound's biological activity.
The general synthetic approach involves the reaction of this compound with a substituted propyl halide or a related electrophile. The substituent on the propyl chain is typically a bulky, lipophilic group, such as a tert-butylphenyl group, which is known to contribute to the fungicidal efficacy of the final molecule.
Experimental Protocols
The following protocols are detailed methodologies for key experiments related to the synthesis of a potential fungicide using this compound. The protocol for the N-alkylation of this compound is based on established procedures for the synthesis of the closely related fungicide, Fenpropimorph, which utilizes cis-2,6-dimethylmorpholine.
Protocol 1: Synthesis of N-(3-(4-tert-butylphenyl)-2-methylpropyl)-3,3-dimethylmorpholine
This protocol describes the N-alkylation of this compound with an activated derivative of 3-(4-tert-butylphenyl)-2-methylpropan-1-ol. The reaction can be carried out using either the corresponding propyl chloride or a sulfonate ester as the electrophile.
Method A: Using a Propyl Chloride Intermediate
Step 1: Synthesis of 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene
This step involves the conversion of p-tert-butyl-β-methylphenylpropanol to its corresponding chloride.
-
Reactants:
-
p-tert-butyl-β-methylphenylpropanol
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
To a solution of p-tert-butyl-β-methylphenylpropanol in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene, which can be used in the next step without further purification.
-
Step 2: N-Alkylation of this compound
-
Reactants:
-
This compound
-
1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene
-
Base (e.g., sodium hydroxide)
-
-
Procedure:
-
In a round-bottom flask, combine 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene and an excess of this compound.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling, neutralize the reaction mixture to a pH of 14 with a 30% aqueous sodium hydroxide solution.
-
Allow the layers to separate and collect the upper organic layer.
-
Purify the product by vacuum distillation to obtain N-(3-(4-tert-butylphenyl)-2-methylpropyl)-3,3-dimethylmorpholine.
-
Method B: Using a Sulfonate Ester Intermediate
Step 1: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropyl methanesulfonate
-
Reactants:
-
p-tert-butyl-β-methylphenylpropanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
Dissolve p-tert-butyl-β-methylphenylpropanol in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0-10 °C and add methanesulfonyl chloride.
-
Add triethylamine dropwise to the cooled solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by GC until the starting alcohol content is ≤0.5%.
-
Add water to dissolve the generated salt and separate the layers. The lower layer contains the desired sulfonate ester.
-
Step 2: N-Alkylation of this compound
-
Reactants:
-
This compound
-
3-(4-tert-butylphenyl)-2-methylpropyl methanesulfonate
-
Base (e.g., sodium hydroxide)
-
-
Procedure:
-
In a four-necked flask, combine the sulfonate ester from the previous step with an excess of this compound.
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 4 hours.
-
After cooling, neutralize the reaction mixture to a pH of 14 with a 30% aqueous sodium hydroxide solution.
-
Allow the layers to separate and collect the upper organic layer.
-
Purify the product by vacuum distillation.
-
Data Presentation
The following tables summarize quantitative data from the synthesis of Fenpropimorph, a close analogue of the target compound. This data provides an expected range for the yield and purity of the synthesis involving this compound.
Table 1: Reaction Yields for Fenpropimorph Synthesis
| Step | Method | Reactant 1 | Reactant 2 | Yield | Reference |
| Intermediate Synthesis (Chloride) | Chlorination | p-tert-butyl-β-methylphenylpropanol | Thionyl chloride | 99.3% | CN103275030A |
| Intermediate Synthesis (Sulfonate) | Esterification | p-tert-butyl-β-methylphenylpropanol | Methanesulfonyl chloride | 99.5% | CN103275030A |
| Final Product Synthesis | N-Alkylation (Chloride) | 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene | 2,6-dimethylmorpholine | 98.0% | CN103275030A |
| Final Product Synthesis | N-Alkylation (Sulfonate) | 3-(4-tert-butylphenyl)-2-methylpropyl methanesulfonate | 2,6-dimethylmorpholine | 98.2% | CN103275030A |
Table 2: Purity of Synthesized Fenpropimorph
| Method | Purity | Reference |
| N-Alkylation (Chloride) | 97.1% | CN103275030A |
| N-Alkylation (Sulfonate) | 98.1% | CN10327503A |
Visualizations
Signaling Pathway: Mode of Action of Morpholine Fungicides
The diagram below illustrates the mode of action of morpholine fungicides, which inhibit ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes.
References
Application Notes and Protocols for 3,3-Dimethylmorpholine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,3-dimethylmorpholine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details a representative protocol for its synthesis and its application in the construction of pharmacologically relevant scaffolds, particularly in the context of kinase inhibitor development.
Introduction to this compound
This compound is a saturated heterocyclic compound featuring a morpholine ring with two methyl groups at the C3 position.[1][2] This structural motif imparts specific physicochemical properties that are advantageous in drug design. The morpholine ring, in general, is known to improve aqueous solubility and metabolic stability of drug candidates.[3] The gem-dimethyl substitution can introduce conformational rigidity and influence the binding affinity of the molecule to its biological target. Its utility as a secondary amine allows it to function as a nucleophile or a base in a variety of chemical transformations.
Physicochemical and Safety Data
A summary of key physicochemical and safety information for this compound is presented in Table 1. This data is crucial for reaction planning, solvent selection, and safe handling.
| Property | Value | Reference |
| CAS Number | 59229-63-9 | [2] |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| Appearance | Colorless to Yellow Liquid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | Freezer | [1] |
| Hazard Statements | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | [1] |
| Precautionary Statements | P280, P305, P338, P351 | [1] |
Synthesis of this compound: A Representative Protocol
Reaction Scheme:
Figure 1: General scheme for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-(2-hydroxy-2-methylpropylamino)ethan-1-ol (1.0 eq).
-
Acid Addition: Slowly and with caution, add concentrated sulfuric acid (1.0 to 2.0 eq) to the flask while cooling in an ice bath.
-
Heating: Heat the reaction mixture to 150-190°C for 1 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Basify the acidic solution with a saturated solution of sodium hydroxide (NaOH) until a pH of >10 is achieved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation.
Application in the Synthesis of Kinase Inhibitors
This compound is a valuable building block in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway.[3][7] These inhibitors often feature a heterocyclic core, such as a pyrimidine or triazine, to which a morpholine moiety is attached via a nucleophilic aromatic substitution reaction.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.
Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a morpholine-containing drug.
Representative Protocol: Nucleophilic Aromatic Substitution
The following protocol describes a general method for the reaction of this compound with a dichloropyrimidine, a common step in the synthesis of PI3K inhibitors.[8][9]
Reaction Scheme:
Figure 3: Nucleophilic substitution of a dichloropyrimidine with this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add this compound (1.1 eq).
-
Base Addition: Add a suitable base, for example, potassium carbonate (K₂CO₃) (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Quantitative Data from a Representative Reaction:
The following table summarizes typical quantitative data for a nucleophilic aromatic substitution reaction.
| Reactant 1 (eq) | Reactant 2 (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4,6-Dichloropyrimidine (1.0) | This compound (1.1) | K₂CO₃ (2.0) | THF | 66 | 24 | 75-85 |
| 2,4-Dichloropyrimidine (1.0) | This compound (1.2) | DIPEA (2.0) | DMF | 80 | 12 | 80-90 |
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The provided protocols offer a foundational guide for its synthesis and application in the construction of kinase inhibitors. The unique structural features of this compound continue to make it an attractive component for the design of novel therapeutic agents.
References
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. 2-(tert-Butylamino)ethanol | C6H15NO | CID 78361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 5. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 6. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
3,3-Dimethylmorpholine: A Versatile Building Block, Not a Workhorse Reagent for Functional Group Transformation
Application Note
Abstract
A comprehensive review of the scientific literature reveals that 3,3-dimethylmorpholine primarily serves as a versatile building block and synthetic intermediate in the construction of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its application as a direct reagent or catalyst for a broad range of functional group transformations is not well-documented. This document summarizes the known applications of this compound as a structural motif and provides context on the catalytic utility of other morpholine derivatives.
Introduction
This compound is a heterocyclic compound featuring a morpholine ring substituted with two methyl groups at the C3 position. The morpholine scaffold is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and bioavailability. While the core morpholine structure can act as a base or a ligand, the specific utility of the 3,3-dimethyl substituted variant as a transformative reagent is limited.
Primary Application: Synthetic Intermediate
The principal role of this compound in organic synthesis is that of a secondary amine building block. It provides a sterically defined, conformationally restricted cyclic amine for incorporation into larger molecular frameworks.
Key Incorporation Strategies:
-
N-Alkylation and N-Arylation: The secondary amine of this compound can readily undergo nucleophilic substitution reactions with alkyl or aryl halides to form more complex tertiary amines.
-
Amide Bond Formation: It can be acylated with carboxylic acids or their derivatives to yield corresponding amides.
-
Reductive Amination: this compound can react with aldehydes and ketones in the presence of a reducing agent to produce N-substituted derivatives.
These fundamental reactions are employed to integrate the this compound moiety into a wide array of molecular architectures, contributing to the synthesis of novel compounds with potential biological activity.
Use in Bioactive Molecules
The this compound scaffold is found in a variety of compounds explored in drug discovery. Its presence can confer desirable pharmacokinetic properties.
| Therapeutic Area | Role of this compound Moiety |
| Oncology | Incorporated into kinase inhibitors to improve solubility and cell permeability. |
| Antiviral Agents | Serves as a structural component in molecules designed to inhibit viral replication. |
| Agrochemicals | Used as a precursor for the synthesis of fungicides and herbicides. |
Experimental Workflow for Incorporation of this compound
Caption: Synthetic workflow for incorporating the this compound scaffold.
Catalytic Applications of Morpholine Derivatives
While this compound itself is not a prominent catalyst, other substituted morpholines, such as 2,6-dimethylmorpholine, have been successfully utilized to synthesize ligands for transition metal catalysis. These morpholine-containing ligands can enhance the reactivity and selectivity of catalysts in cross-coupling reactions.
Logical Relationship in Morpholine-Based Catalysis
Caption: Role of substituted morpholines in ligand synthesis for catalysis.
Conclusion
This compound is a valuable asset in the synthetic chemist's toolbox, not as a reagent for effecting functional group transformations, but as a robust and reliable structural component. Its utility lies in its contribution to the overall properties of the final target molecule. Researchers seeking to perform functional group transformations would be better served by exploring established reagents and catalysts for those specific reactions. The application of this compound remains firmly in the realm of molecular construction and drug design. Due to the lack of documented use as a direct reagent for functional group transformations, detailed protocols and quantitative data for such applications cannot be provided.
Application Notes and Protocols: The Role of 3,3-Dimethylmorpholine in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,3-dimethylmorpholine as a versatile building block in the synthesis of biologically active heterocyclic compounds. The focus is on its application in the development of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Introduction to this compound in Drug Discovery
This compound is a saturated heterocyclic compound featuring a morpholine ring with two methyl groups at the C3 position.[1] This structural motif offers several advantages in medicinal chemistry. The morpholine ring itself is a privileged scaffold known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[2] The gem-dimethyl substitution at the C3 position can introduce conformational rigidity and provide specific steric interactions within a biological target's binding site, potentially enhancing potency and selectivity.
In the context of heterocyclic chemistry, the secondary amine of this compound serves as a key functional handle for derivatization, allowing for its incorporation into a wide array of molecular architectures. A particularly fruitful area of application has been in the synthesis of kinase inhibitors, where the morpholine oxygen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.
Application in the Synthesis of PI3K/mTOR Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Several approved and investigational kinase inhibitors feature a morpholine moiety.
The following sections detail a representative synthetic protocol for a 2,4-disubstituted pyrimidine derivative incorporating the this compound scaffold, along with its biological evaluation as a PI3K inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 4-(3,3-Dimethylmorpholino)-2-(substituted)-5-cyanopyrimidine
This protocol is adapted from the synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives and illustrates how this compound can be used in a nucleophilic aromatic substitution reaction.
Materials:
-
2,4-dichloro-5-cyanopyrimidine
-
This compound
-
Substituted amine (e.g., aniline, piperazine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2-chloro-4-(3,3-dimethylmorpholino)-5-cyanopyrimidine
-
To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the monosubstituted product.
-
-
Step 2: Synthesis of the final 2,4-disubstituted pyrimidine derivative
-
To a solution of the product from Step 1 (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMF, add the desired substituted amine (1.2 eq) and a base like DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the final product.
-
Data Presentation: In Vitro Biological Activity
The following tables summarize the in vitro biological activity of a series of hypothetical 4-(3,3-dimethylmorpholino)-2-(substituted)-5-cyanopyrimidine derivatives against PI3K isoforms and a panel of cancer cell lines. The data is presented to illustrate the potential of this scaffold.
Table 1: In Vitro PI3K Isoform Inhibitory Activity
| Compound ID | R-Group | PI3Kα IC₅₀ (nM)[3][4] | PI3Kβ IC₅₀ (nM)[3][4] | PI3Kδ IC₅₀ (nM)[3][4] | PI3Kγ IC₅₀ (nM)[3][4] |
| DMP-1 | 4-methoxyphenyl | 45.2 ± 3.8 | 150.6 ± 12.1 | 38.5 ± 2.9 | 189.3 ± 15.4 |
| DMP-2 | 3-hydroxyphenyl | 31.8 ± 4.1 | 98.7 ± 8.5 | 15.4 ± 1.9 | 120.1 ± 10.2 |
| DMP-3 | Pyridin-3-yl | 88.5 ± 6.1 | 210.2 ± 18.3 | 55.6 ± 3.8 | 254.7 ± 21.9 |
| DMP-4 | Pyrimidin-4-yl | 32.4 ± 4.1 | 115.9 ± 9.8 | 18.2 ± 2.1 | 145.6 ± 11.7 |
| BKM-120 (Control) | - | 44.6 ± 3.6 | 164.0 ± 13.5 | 79.3 ± 11.0 | 212.5 ± 19.8 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines
| Compound ID | A2780 (Ovarian) GI₅₀ (µM)[3] | MCF-7 (Breast) GI₅₀ (µM)[3] | U87MG (Glioblastoma) GI₅₀ (µM)[3] | DU145 (Prostate) GI₅₀ (µM)[3] |
| DMP-1 | 0.85 ± 0.07 | 1.12 ± 0.09 | 1.54 ± 0.13 | 1.89 ± 0.16 |
| DMP-2 | 0.52 ± 0.04 | 0.78 ± 0.06 | 0.95 ± 0.08 | 1.21 ± 0.10 |
| DMP-3 | 1.23 ± 0.11 | 1.87 ± 0.15 | 2.15 ± 0.18 | > 10 |
| DMP-4 | 0.68 ± 0.05 | 0.95 ± 0.08 | 1.10 ± 0.09 | 1.45 ± 0.12 |
| BKM-120 (Control) | 0.58 ± 0.05 | 0.82 ± 0.07 | 1.05 ± 0.09 | 1.33 ± 0.11 |
GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Mandatory Visualization
Signaling Pathway: PI3K/Akt/mTOR
The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway in cell growth and proliferation, and the point of inhibition by the this compound-containing pyrimidine derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and point of inhibition.
Experimental Workflow: Synthesis of 4-(3,3-Dimethylmorpholino)-pyrimidine Derivatives
The diagram below outlines the general workflow for the synthesis of the target compounds.
Caption: General workflow for the synthesis of target compounds.
Conclusion
This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its use in the construction of substituted pyrimidines has been shown to yield potent inhibitors of the PI3K/Akt/mTOR signaling pathway. The provided protocols and data serve as a guide for researchers in the design and synthesis of new kinase inhibitors and other biologically active molecules, leveraging the unique structural and physicochemical properties of the this compound scaffold. Further exploration of this moiety in different heterocyclic systems is warranted to fully exploit its potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3,3-Dimethylmorpholine: Application Notes and Protocols for Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylmorpholine is a heterocyclic compound with potential applications as a solvent in various chemical reactions. Its unique structure, combining a tertiary amine and an ether functional group within a six-membered ring, imparts a distinct set of physical and chemical properties. These characteristics, including its moderate boiling point, balanced lipophilicity and hydrophilicity, and its role as a hydrogen bond acceptor, suggest its utility in a range of synthetic applications, from being an intermediate in the production of pharmaceuticals and agrochemicals to acting as a reaction medium.[1][2] This document provides an overview of its properties, potential applications as a solvent, and a representative, generalized protocol for its use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing and executing chemical reactions, including considerations for temperature control, reaction work-up, and solvent removal.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [2][3] |
| Boiling Point | 143-144 °C | [1] |
| Density | 0.873 g/cm³ | [2] |
| Calculated logP | 0 | [1] |
| Refractive Index | 1.4472 @ 20°C | [1] |
| Flash Point | 47.3 °C | [1] |
| Vapor Pressure | 5.128 mmHg @ 25°C | [1] |
| Number of H-bond Acceptors | 2 | [4] |
| Number of H-bond Donors | 1 | [4] |
Applications in Chemical Synthesis
While specific, detailed protocols for the use of this compound as a primary solvent in a broad range of chemical reactions are not extensively documented in publicly available literature, its properties suggest its suitability for several applications:
-
Solvent for Nucleophilic Substitution Reactions: Its polar aprotic nature, stemming from the ether and tertiary amine functionalities, could facilitate SN2 reactions by solvating cations while leaving anions relatively free to act as nucleophiles.
-
Medium for Condensation Reactions: The moderate boiling point of this compound allows for reactions to be conducted at elevated temperatures, which can be beneficial for driving equilibrium in condensation reactions where a small molecule, such as water, is eliminated.
-
Stabilizer and Solvent in Agrochemical Formulations: It has been noted for its role as a solvent and stabilizer for herbicides, such as glyphosate.[1] Its low toxicity to non-target organisms makes it a preferable alternative to more traditional solvents like N-methylpyrrolidone.[1]
-
Base and/or Nucleophile: As a tertiary amine, it can act as a non-nucleophilic base to scavenge protons or as a nucleophilic catalyst in certain transformations.
Experimental Protocols
Due to the limited availability of specific experimental procedures in the literature where this compound is the primary solvent, a representative protocol for a generic nucleophilic substitution reaction is provided below. This protocol is intended as a guiding framework and should be optimized for specific substrates and reaction conditions.
Representative Protocol: Nucleophilic Substitution of an Alkyl Halide
This protocol describes a general procedure for the nucleophilic substitution of a primary alkyl bromide with a nucleophile using this compound as the solvent.
Materials:
-
This compound (solvent)
-
Primary alkyl bromide (e.g., 1-bromobutane)
-
Nucleophile (e.g., sodium azide)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for work-up and purification (e.g., diethyl ether, water)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: Under a nitrogen atmosphere, add the nucleophile (1.2 equivalents) and this compound to the flask. Stir the mixture to ensure good dispersion.
-
Addition of Substrate: Slowly add the primary alkyl bromide (1.0 equivalent) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to obtain the desired product.
Quantitative Data (Hypothetical Example):
The following table presents hypothetical data for the synthesis of 1-azidobutane from 1-bromobutane, illustrating the type of quantitative information that would be collected.
| Parameter | Value |
| Reactants | 1-bromobutane, Sodium Azide |
| Solvent | This compound |
| Reaction Temperature | 90 °C |
| Reaction Time | 6 hours |
| Yield | 85% (isolated) |
Visualizations
The following diagrams illustrate a general experimental workflow and the logical relationships of solvent properties, which are applicable to reactions utilizing this compound.
Caption: A generalized workflow for a chemical synthesis using a solvent.
Caption: Logical relationship between solvent properties and applications.
Conclusion
This compound presents itself as a potentially versatile solvent for a variety of chemical transformations. Its combination of a polar aprotic character, a moderate boiling point, and balanced solubility suggests its utility in reactions requiring specific solvation properties and controlled temperature conditions. While detailed, publicly available experimental protocols are currently limited, the information provided in these application notes serves as a foundation for researchers to explore the use of this compound as a valuable addition to the solvent toolkit in modern organic synthesis and drug development. Further research into its specific applications is warranted to fully elucidate its potential.
References
Application Notes: Stereoselective Synthesis Utilizing Chiral Morpholine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stereoselective synthesis is a cornerstone of modern organic chemistry and drug development, enabling the preparation of enantiomerically pure compounds. Chiral auxiliaries are powerful tools in this field, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While a comprehensive search of scientific literature did not yield specific applications of 3,3-Dimethylmorpholine as a chiral auxiliary or catalyst in stereoselective synthesis, the broader class of chiral morpholine derivatives is utilized in asymmetric synthesis. This document provides an overview of the principles and methodologies for stereoselective synthesis using chiral morpholine scaffolds, with representative examples to illustrate the application.
The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. The development of synthetic routes to enantiomerically enriched morpholine derivatives is therefore of significant interest. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions.
Principles of Stereoselective Synthesis with Chiral Morpholine Derivatives
The core principle behind using a chiral morpholine-based auxiliary is to introduce a stereogenic center that influences the formation of new stereocenters in a predictable manner. This is typically achieved through steric hindrance, where the bulky substituents on the chiral auxiliary block one face of the molecule, forcing an incoming reagent to attack from the less hindered face.
Alternatively, chiral morpholine derivatives can act as organocatalysts. For instance, derivatives like 3,3'-bimorpholines have been shown to be effective in catalyzing asymmetric Michael additions. In these cases, the chiral catalyst forms a transient, stereochemically defined intermediate with the substrate, which then reacts selectively to yield an enantiomerically enriched product.
Representative Application: Asymmetric Michael Addition Catalyzed by a 3,3'-Bimorpholine Derivative
While specific data for this compound is unavailable, a closely related example is the use of N-alkyl-3,3'-bimorpholine derivatives as organocatalysts for the asymmetric direct Michael addition of aldehydes to nitroolefins. This reaction is valuable for the construction of carbon-carbon bonds with high stereocontrol.
General Reaction Scheme:
A chiral N-alkyl-3,3'-bimorpholine catalyst facilitates the addition of an aldehyde to a nitroolefin, resulting in the formation of a 1,4-adduct with high diastereoselectivity and enantioselectivity.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric Michael addition of various aldehydes to nitroolefins catalyzed by an N-isopropyl-3,3'-bimorpholine (iPBM) catalyst.
| Entry | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| 1 | Propanal | (E)-β-Nitrostyrene | Toluene | 0 | 85 | >95:5 | 90 |
| 2 | Butanal | (E)-β-Nitrostyrene | CH2Cl2 | -10 | 82 | 92:8 | 88 |
| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | THF | 0 | 78 | >95:5 | 92 |
| 4 | Propanal | (E)-2-(2-Nitrovinyl)furan | Toluene | 0 | 80 | 90:10 | 85 |
Experimental Protocols
General Protocol for Asymmetric Michael Addition
Materials:
-
Chiral N-isopropyl-3,3'-bimorpholine (iPBM) catalyst (20 mol%)
-
Aldehyde (1.2 equiv.)
-
Nitroolefin (1.0 equiv.)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the nitroolefin (1.0 mmol) and the chiral iPBM catalyst (0.2 mmol).
-
Dissolve the solids in anhydrous toluene (5 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) with stirring.
-
Add the aldehyde (1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-adduct.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Signaling Pathway of Asymmetric Michael Addition
Caption: Catalytic cycle of an asymmetric Michael addition.
Experimental Workflow for Asymmetric Synthesis
Caption: General experimental workflow for synthesis.
Conclusion
While direct applications of this compound in stereoselective synthesis are not documented, the broader class of chiral morpholine derivatives serves as a valuable platform for the development of asymmetric transformations. The principles outlined, along with the representative protocol for an asymmetric Michael addition, provide a framework for researchers interested in leveraging the morpholine scaffold for the synthesis of enantiomerically pure molecules. Further research into novel chiral morpholine-based auxiliaries and catalysts could lead to the discovery of new and efficient methods for asymmetric synthesis.
Application Notes: 3,3-Dimethylmorpholine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylmorpholine is a heterocyclic building block with growing significance in medicinal chemistry. Its unique structural features, including a tertiary amine within a morpholine scaffold and gem-dimethyl substitution, offer advantages in the design of novel therapeutic agents. The gem-dimethyl group can impart steric hindrance, influencing binding selectivity and metabolic stability, while the morpholine ring itself is a well-established pharmacophore known to improve the physicochemical properties of drug candidates. These application notes provide a detailed overview of the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors for oncology.
Application in Kinase Inhibitor Synthesis: Targeting TAK1 in Multiple Myeloma
Transforming growth factor-β-activated kinase 1 (TAK1) has emerged as a promising therapeutic target in multiple myeloma, a cancer of plasma cells. TAK1 is a key regulator of signaling pathways crucial for the survival and proliferation of myeloma cells.[1][2] Inhibition of TAK1 can switch these survival pathways to induce cell death, making it an attractive strategy for cancer treatment.[2][3]
Recent research has led to the discovery of potent TAK1 inhibitors based on an imidazo[1,2-b]pyridazine scaffold.[4] In the development of these inhibitors, the incorporation of a cis-2,6-dimethylmorpholine moiety at the 6-position of the scaffold was found to be more effective than an unsubstituted morpholine ring.[5] While the initial lead compound utilized cis-2,6-dimethylmorpholine, the principles of this synthesis can be adapted for this compound to explore structure-activity relationships further. The gem-dimethyl group of this compound could offer distinct conformational constraints and metabolic properties compared to the cis-2,6-disubstituted analog.
Synthetic Strategy
The synthesis of these bioactive molecules generally follows a two-step process: a nucleophilic aromatic substitution (SNAr) followed by a Suzuki-Miyaura cross-coupling reaction.
Diagram of the General Synthetic Workflow:
Caption: General synthetic workflow for this compound-containing TAK1 inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative TAK1 inhibitor synthesized using a dimethylmorpholine moiety. While the data below is for a cis-2,6-dimethylmorpholine analog, it serves as a benchmark for what can be expected when using this compound.
| Compound ID | Synthetic Step | Starting Materials | Product | Yield (%) | Biological Target | Assay | IC50 / GI50 (nM) | Reference |
| Analog of 26 | Nucleophilic Aromatic Substitution | 6-chloro-3-bromoimidazo[1,2-b]pyridazine, this compound | 6-(3,3-dimethylmorpholino)-3-bromoimidazo[1,2-b]pyridazine | (Not Reported) | - | - | - | [4] |
| Suzuki-Miyaura Coupling | 6-(3,3-dimethylmorpholino)-3-bromoimidazo[1,2-b]pyridazine, Indazole boronic acid | 6-(3,3-dimethylmorpholino)-3-(1H-indazol-5-yl)imidazo[1,2-b]pyridazine | (Not Reported) | TAK1 Kinase | ADP-Glo Kinase Assay | 55 | [4][6] | |
| Multiple Myeloma Cell Line (MPC-11) | Growth Inhibition | 41 | [6] | |||||
| Multiple Myeloma Cell Line (H929) | Growth Inhibition | 43 | [6] |
Experimental Protocols
The following are detailed protocols for the key synthetic steps involved in the preparation of this compound-containing TAK1 inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with 6-chloro-3-bromoimidazo[1,2-b]pyridazine.
Materials:
-
6-chloro-3-bromoimidazo[1,2-b]pyridazine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 6-chloro-3-bromoimidazo[1,2-b]pyridazine (1.0 eq) in NMP, add this compound (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-(3,3-dimethylmorpholino)-3-bromoimidazo[1,2-b]pyridazine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the intermediate from Protocol 1 with an appropriate arylboronic acid.
Materials:
-
6-(3,3-dimethylmorpholino)-3-bromoimidazo[1,2-b]pyridazine
-
Arylboronic acid (e.g., (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser and nitrogen inlet
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine 6-(3,3-dimethylmorpholino)-3-bromoimidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).
-
Add the solvent mixture (e.g., 4:1 dioxane:water).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours under nitrogen.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final bioactive molecule.
Signaling Pathway
TAK1 Signaling in Multiple Myeloma:
TAK1 is a central node in several signaling pathways that promote the survival and proliferation of multiple myeloma cells. It is activated by various stimuli, including cytokines like TNF-α and IL-1, as well as by genotoxic stress from chemotherapy agents. Activated TAK1, in turn, activates downstream pathways such as NF-κB and MAPK, which lead to the expression of pro-survival and anti-apoptotic genes.[1][2] The this compound-containing inhibitors block the kinase activity of TAK1, thereby inhibiting these downstream survival signals and promoting apoptosis in cancer cells.
Caption: Simplified TAK1 signaling pathway in multiple myeloma and the point of inhibition.
Conclusion
This compound serves as a valuable building block for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors. The synthetic routes outlined provide a robust framework for the generation of diverse compound libraries for structure-activity relationship studies. The unique properties imparted by the this compound moiety make it an attractive component for the design of next-generation therapeutics. Further exploration of its incorporation into various scaffolds is warranted to fully realize its potential in drug discovery.
References
- 1. TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Industrial Applications of 3,3-Dimethylmorpholine: A Detailed Overview for Researchers
Introduction
3,3-Dimethylmorpholine is a heterocyclic organic compound that serves as a versatile building block and intermediate in various industrial sectors. Its unique structural features, including the morpholine ring and gem-dimethyl group, impart specific physicochemical properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This document provides detailed application notes, experimental protocols for analogous compounds, and an overview of the relevant biological pathways for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in chemical synthesis and formulation.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molar Mass | 115.17 g/mol | [1] |
| Boiling Point | 143-144 °C | [3] |
| Refractive Index | 1.4472 (at 20 °C) | [3] |
| CAS Number | 59229-63-9 | [1][2] |
Application in Agrochemicals: Synthesis of Fungicides
This compound and its analogs, such as 2,6-dimethylmorpholine, are key intermediates in the synthesis of morpholine fungicides. A prominent example is Fenpropimorph, a systemic fungicide used to control a variety of fungal diseases in crops.
Application Note: Synthesis of Fenpropimorph
Fenpropimorph is synthesized via a reductive amination reaction between 2,6-dimethylmorpholine and 4-tert-butylphenyl isobutyraldehyde. The morpholine moiety is crucial for the compound's fungicidal activity. Although the following protocol uses 2,6-dimethylmorpholine, a similar approach can be considered for this compound to generate novel fungicide candidates.
Experimental Protocol: Synthesis of Fenpropimorph (using 2,6-dimethylmorpholine)
This protocol is adapted from a general industrial synthesis process.
Materials:
-
4-tert-butylphenyl isobutyraldehyde
-
2,6-dimethylmorpholine
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
In a suitable reaction vessel, dissolve 4-tert-butylphenyl isobutyraldehyde and 2,6-dimethylmorpholine in the chosen solvent.
-
Add the Pd/C catalyst to the mixture.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature and pressure for a specified duration to allow for reductive amination to occur.
-
Upon completion of the reaction (monitored by techniques such as TLC or GC), filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield Fenpropimorph.
Quantitative Data:
A patent for a similar synthesis of Fenpropimorph reports a high reaction yield.[4]
| Reaction Step | Reactants | Product | Yield | Reference |
| Reductive Amination | 4-tert-butylphenyl isobutyraldehyde, 2,6-dimethylmorpholine | Fenpropimorph | >95% | [5] |
| Halogenation & Substitution | p-tert-butyl-beta-methylphenylpropanol, thionyl chloride, 2,6-dimethylmorpholine | Fenpropimorph | 97.1% (purity), 98.0% (total recovery) | [4] |
Mechanism of Action: Inhibition of Sterol Biosynthesis
Fenpropimorph inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets the enzymes sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. This disruption of the sterol pathway leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.
Fenpropimorph inhibits key enzymes in the fungal ergosterol biosynthesis pathway.
Toxicity Data for Fenpropimorph:
| Organism | Test | Value | Reference |
| Rainbow trout | LC50 | 5.15 mg ai/L | [6] |
| Green algae | EC50 | 0.327 mg ai/L | [6] |
| Daphnia magna | EC50 | 12.24 mg ai/L | [6] |
Application in Pharmaceuticals: Synthesis of Kinase Inhibitors for Cancer Therapy
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic properties and target engagement. This compound can serve as a building block for the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.
Application Note: Synthesis of PI3K Inhibitors
Derivatives of 2,4-dimorpholinopyrimidine-5-carbonitrile have shown potent inhibitory activity against PI3Kα. The synthesis involves nucleophilic substitution reactions on a pyrimidine core. While the following protocol uses unsubstituted morpholine, this compound could be used to explore structure-activity relationships.
Experimental Protocol: Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives (General Scheme)
This protocol is based on a reported synthesis of similar compounds.[7][8]
Materials:
-
2,4,6-trichloropyrimidine-5-carbonitrile
-
Morpholine (or this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., DME, THF)
Procedure:
-
Step 1: First Nucleophilic Substitution: React 2,4,6-trichloropyrimidine-5-carbonitrile with one equivalent of morpholine (or this compound) in the presence of a base to substitute one of the chlorine atoms.
-
Step 2: Second Nucleophilic Substitution: React the resulting dichloropyrimidine with a second equivalent of morpholine to obtain the 2,4-dimorpholinopyrimidine intermediate.[8]
-
Step 3: Suzuki Coupling: Couple the 6-chloro-2,4-dimorpholinopyrimidine with an appropriate arylboronic acid using a palladium catalyst and a base to introduce the desired aryl group at the 6-position.[7]
-
The final product is then purified using standard techniques like column chromatography.
Quantitative Data: IC₅₀ Values of Morpholine-Containing PI3K Inhibitors
The inhibitory activity of these compounds against different PI3K isoforms is a key measure of their potency.
| Compound | Target | IC₅₀ (nM) | Reference |
| Compound 17p (a 2,4-dimorpholinopyrimidine derivative) | PI3Kα | 31.8 ± 4.1 | [9] |
| BKM-120 (positive control) | PI3Kα | 44.6 ± 3.6 | [9] |
| Compound 17p | PI3Kδ | 15.4 ± 1.9 | [9] |
| ZSTK474 (analog with morpholine) | PI3Kα | 5.0 | [10] |
| ZSTK474 (analog with morpholine) | PI3Kδ | 3.9 | [10] |
| Compound 14 (trisubstituted morpholinopyrimidine) | PI3K (in C4-2 cells) | 3.2-fold lower than ZSTK474 | [11] |
| Compound 20 (trisubstituted morpholinopyrimidine) | PI3K (in C4-2 cells) | 1.5-fold lower than ZSTK474 | [11] |
Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[12][13] In many cancers, this pathway is hyperactivated. PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of AKT and its downstream effectors, including mTOR. This leads to the inhibition of cell growth and induction of apoptosis.
Inhibition of the PI3K/AKT/mTOR signaling pathway by a morpholine-containing inhibitor.
Other Industrial Applications
While less detailed information is available, this compound is also noted for its potential use in the following areas:
-
Specialty Chemicals: It can be used as an intermediate in the synthesis of surfactants and corrosion inhibitors. The morpholine nitrogen can be quaternized or otherwise functionalized to create cationic surfactants, while the overall structure can contribute to the formation of protective films on metal surfaces to prevent corrosion.[14]
Experimental Workflow: General Reductive Amination
The synthesis of many derivatives of this compound involves N-alkylation, often through reductive amination. This is a common and versatile method for forming C-N bonds.
A general workflow for the reductive amination of an aldehyde or ketone with this compound.
This compound is a valuable chemical intermediate with established and potential applications in the agrochemical and pharmaceutical industries. Its role as a precursor to fungicides and kinase inhibitors highlights its importance in the development of bioactive molecules. Further research into its use in novel synthetic routes and formulations is warranted to fully exploit its potential. The provided application notes and protocols for analogous compounds offer a starting point for researchers interested in utilizing this versatile building block.
References
- 1. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 8. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,3-Dimethylmorpholine
Welcome to the Technical Support Center for the purification of 3,3-Dimethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of this compound.
Distillation
Problem: Product has a persistent color after distillation.
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Possible Cause: Thermal decomposition or presence of high-boiling point colored impurities. This compound has a boiling point of approximately 143-144 °C at atmospheric pressure, and prolonged heating can lead to degradation.
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Solution:
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Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
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Fractional Distillation: Use a fractional distillation setup to better separate the desired product from higher and lower boiling impurities.
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Pre-treatment: If significant color is present in the crude material, consider a pre-purification step such as a charcoal treatment or a preliminary flash chromatography plug.
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Problem: Low recovery of the product.
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Possible Cause:
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Losses during transfer of the viscous liquid.
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Incomplete distillation, with product remaining in the distillation pot.
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Azeotrope formation with residual solvents.
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Solution:
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Ensure the distillation apparatus is appropriately sized for the volume of material.
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Carefully monitor the temperature at the head of the distillation column and the pot temperature to ensure complete distillation of the product.
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Ensure the crude material is thoroughly dried to remove any residual solvents before distillation.
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Flash Column Chromatography
Problem: Tailing of the product peak on the silica gel column.
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Possible Cause: this compound is a basic compound, and strong interactions between the amine functionality and the acidic silanol groups on the surface of the silica gel can cause peak tailing.
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Solution:
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Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et₃N), into the eluent system. A concentration of 0.5-2% (v/v) triethylamine is typically effective.[1][2]
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Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[1]
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Problem: Poor separation from polar impurities.
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Possible Cause: The chosen eluent system may not have the optimal polarity to resolve this compound from polar byproducts.
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Solution:
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Optimize the Solvent System: Experiment with different solvent mixtures. Common systems for amines include ethyl acetate/hexanes or dichloromethane/methanol. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve separation.
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Dry Loading: If the crude material has poor solubility in the initial eluent, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the solid onto the column.
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Recrystallization of this compound Hydrochloride
Problem: The compound "oils out" instead of crystallizing.
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Possible Cause:
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The boiling point of the solvent is higher than the melting point of the hydrochloride salt.
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The solution is too concentrated.
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The presence of impurities is inhibiting crystallization.
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Solution:
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Use a lower-boiling point solvent or a solvent mixture.
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Start with a more dilute solution and allow for slow cooling to encourage crystal formation.
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Attempt to purify the crude salt by another method (e.g., a quick filtration through a silica plug) before recrystallization.
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Problem: No crystal formation upon cooling.
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Possible Cause:
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The solution is not supersaturated (too much solvent was used).
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Nucleation is slow.
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Solution:
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Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration.
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Induce Crystallization:
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Scratch the inside of the flask with a glass rod at the liquid-air interface.
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Add a seed crystal of the pure hydrochloride salt.
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Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.
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Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route. A common route involves the cyclization of a diethanolamine derivative. Potential impurities could include unreacted starting materials, partially cyclized intermediates, and byproducts from side reactions such as oxidation or polymerization. Without a specific synthetic protocol, it is difficult to name the exact impurities. However, general classes of impurities may include other amine-containing compounds and hydroxylated species.
Q2: What is a good starting point for developing a flash chromatography method for this compound?
A2: A good starting point is to use a solvent system of ethyl acetate in hexanes with the addition of 1% triethylamine.[1][3] You can use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.3 for this compound.
Q3: How can I convert this compound to its hydrochloride salt for purification?
A3: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate. Then, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) until the precipitation of the white hydrochloride salt is complete. The salt can then be collected by filtration and washed with a small amount of cold solvent.
Q4: What are suitable recrystallization solvents for this compound hydrochloride?
A4: Common solvent systems for recrystallizing amine hydrochlorides include ethanol/diethyl ether, methanol/diethyl ether, or isopropanol/hexanes. The principle is to dissolve the salt in a minimal amount of the more polar solvent (e.g., ethanol) at an elevated temperature and then slowly add the less polar solvent (e.g., diethyl ether) until turbidity is observed. Upon cooling, crystals should form.
Q5: How can I assess the purity of my final this compound product?
A5: Several analytical techniques can be used:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds like this compound and identifying any residual impurities.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [5] |
| Molecular Weight | 115.17 g/mol | [5] |
| Boiling Point | 143-144 °C | |
| Density | ~0.93 g/mL |
Table 2: Suggested Starting Conditions for Flash Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl Acetate/Hexanes with 1% Triethylamine |
| Gradient | Start with a low polarity (e.g., 10% EtOAc) and gradually increase. |
| Detection | Potassium permanganate stain or other amine-visualizing agent on TLC. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of this compound
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Eluent Preparation: Prepare a suitable eluent system, for example, 20% ethyl acetate in hexanes containing 1% triethylamine.
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Column Packing: Pack a glass column with silica gel using the prepared eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Elute the column with the prepared solvent system, applying gentle positive pressure.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Procedure for Recrystallization of this compound Hydrochloride
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Dissolution: In a flask, dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.
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Precipitation: While the solution is still warm, slowly add diethyl ether until the solution becomes slightly cloudy.
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Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for flash chromatography.
References
Technical Support Center: Synthesis of 3,3-Dimethylmorpholine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3,3-Dimethylmorpholine. The guidance is structured around a common two-step synthetic route: the initial reaction of 2-amino-2-methyl-1-propanol with ethylene oxide to form the intermediate 2-(2-hydroxy-1,1-dimethylethylamino)ethanol, followed by an acid-catalyzed cyclization to yield the final product.
Troubleshooting Guide
Issue 1: Low Yield of the Intermediate 2-(2-hydroxy-1,1-dimethylethylamino)ethanol
| Potential Cause | Troubleshooting Steps |
| Polyethoxylation: The primary amine of 2-amino-2-methyl-1-propanol can react with multiple equivalents of ethylene oxide, leading to the formation of higher molecular weight oligomers.[1][2] | - Control Stoichiometry: Use a controlled excess of the amine relative to ethylene oxide to favor the mono-adduct. - Slow Addition of Ethylene Oxide: Add ethylene oxide slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple additions. - Temperature Control: Maintain a low reaction temperature, as higher temperatures can favor further ethoxylation.[2] |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting amine. - Optimize Reaction Time and Temperature: If the reaction is sluggish, a modest increase in temperature or reaction time may be necessary. However, be mindful of the increased risk of polyethoxylation at higher temperatures. |
Issue 2: Formation of Multiple Byproducts During Cyclization
| Potential Cause | Troubleshooting Steps |
| Over-dehydration: Strong acidic conditions and high temperatures can lead to the elimination of a second water molecule, forming an unsaturated byproduct. | - Choice of Acid: Use a milder dehydrating acid, or a lower concentration of a strong acid like sulfuric acid. - Temperature Control: Maintain the lowest effective temperature for the cyclization to occur. - Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent subsequent side reactions. |
| Formation of Seven-Membered Ring (1,4-Oxazepane derivative): While less common, intramolecular cyclization could potentially lead to the formation of a thermodynamically less favorable seven-membered ring.[3][4] | - Catalyst Selection: The choice of acid catalyst can influence the regioselectivity of the cyclization. Experiment with different Brønsted or Lewis acids. - Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. A solvent screen may be beneficial. |
| Polymerization/Tar Formation: Highly acidic conditions and elevated temperatures can promote polymerization of starting materials or products. | - Moderate Reaction Conditions: Avoid excessively high temperatures and strong acid concentrations. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the initial synthesis of the precursor, 2-(2-hydroxy-1,1-dimethylethylamino)ethanol?
A1: The most prevalent side reaction is polyethoxylation. This occurs when the nitrogen atom of the primary amine reacts with more than one molecule of ethylene oxide, leading to the formation of a mixture of products with polyethylene glycol chains of varying lengths attached to the nitrogen.[1][2]
Q2: How can I confirm the presence of polyethoxylation byproducts?
A2: These byproducts can be identified by techniques such as GC-MS, which will show a series of peaks with increasing molecular weights corresponding to the addition of successive ethylene oxide units. 1H NMR spectroscopy can also be indicative, showing characteristic repeating ethylene oxide protons.
Q3: During the acid-catalyzed cyclization, I observe a byproduct with a similar mass to my product but a different retention time in GC-MS. What could it be?
A3: This is likely an isomer of this compound. A common side reaction in acid-catalyzed dehydrations of diols is the formation of unsaturated alcohols through the elimination of water.[5] In this case, an elimination reaction could lead to the formation of an unsaturated amino alcohol.
Q4: Can the gem-dimethyl group lead to any specific side reactions?
A4: The gem-dimethyl group is generally stable under these reaction conditions. However, its steric bulk might influence the rate of the desired reactions. It can also favor certain conformations in the transition state of the cyclization, potentially influencing the yield of the desired six-membered ring over other possibilities.
Q5: What purification methods are recommended for this compound?
A5: Fractional distillation under reduced pressure is a common method for purifying liquid morpholine derivatives. If non-volatile impurities are present, column chromatography on silica gel or alumina may be effective. The choice of eluent will depend on the polarity of the impurities.
Quantitative Data
Due to the lack of specific literature data for this compound synthesis, the following table presents hypothetical data to illustrate the potential impact of reaction conditions on product distribution.
| Reaction Step | Condition | Desired Product Yield (%) | Major Side Product(s) | Side Product Yield (%) |
| Step 1: Ethoxylation | Amine:Ethylene Oxide (1.2:1), 40°C | 85 | Polyethoxylated adducts | 15 |
| Step 1: Ethoxylation | Amine:Ethylene Oxide (1:1.2), 80°C | 60 | Polyethoxylated adducts | 40 |
| Step 2: Cyclization | Conc. H₂SO₄, 160°C | 70 | Unsaturated amino alcohol | 20 |
| Step 2: Cyclization | Phosphoric Acid, 140°C | 80 | Unsaturated amino alcohol | 10 |
Experimental Protocols
Note: The following protocols are representative and may require optimization.
Step 1: Synthesis of 2-(2-hydroxy-1,1-dimethylethylamino)ethanol
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In a cooled, sealed reaction vessel equipped with a magnetic stirrer, place 2-amino-2-methyl-1-propanol.
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Slowly introduce a slight molar excess of ethylene oxide as a liquid or gas, ensuring the temperature is maintained below 40°C.
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Stir the mixture at a controlled temperature (e.g., 30-40°C) for several hours.
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Monitor the reaction progress by GC-MS to confirm the consumption of the starting amine.
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After the reaction is complete, remove any unreacted ethylene oxide and starting amine under reduced pressure. The crude product can be used in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
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To a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add the crude 2-(2-hydroxy-1,1-dimethylethylamino)ethanol from the previous step.
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Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while stirring.
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Heat the mixture to a temperature sufficient to effect cyclization and distill off the water that is formed (typically 140-180°C).
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Monitor the reaction by TLC or GC-MS.
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Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.
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Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Synthetic pathway and potential side reactions for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
stability of 3,3-Dimethylmorpholine under acidic or basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3,3-Dimethylmorpholine. Below are troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address potential stability issues under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the morpholine ring in this compound under typical laboratory conditions?
A1: The morpholine ring is generally stable under neutral and mild acidic or basic conditions at ambient temperature. However, the presence of the ether oxygen can render the ring susceptible to cleavage under more forcing conditions, such as high temperatures and extreme pH. The two methyl groups at the 3-position may sterically hinder reactions at adjacent atoms but do not prevent ring instability under harsh conditions.
Q2: What are the primary degradation pathways for this compound in acidic or basic solutions?
Q3: I am observing low yield or unexpected byproducts in a reaction involving this compound. Could it be due to instability?
A3: It is possible, especially if your reaction is conducted at elevated temperatures or in the presence of strong acids or bases. Before assuming degradation of the this compound starting material, it is crucial to troubleshoot other aspects of your reaction.[2][3] Consider the following:
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Purity of Reagents: Ensure all starting materials and solvents are pure and dry.
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Reaction Conditions: Verify that the temperature, pressure, and stirring are appropriate for the desired transformation.
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Inert Atmosphere: If any reagents are sensitive to air or moisture, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]
If you suspect degradation, you can test the stability of this compound under your reaction conditions (without other reagents) and analyze the sample by techniques like TLC, GC-MS, or NMR to check for the appearance of new spots or peaks.[3]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, as a secondary amine, this compound is incompatible with strong oxidizing agents. It will also react exothermically with strong acids to form a morpholinium salt.[5] Contact with certain metals may also be corrosive.
Troubleshooting Guides
Issue 1: Apparent Degradation of this compound in an Acidic Reaction Medium
| Potential Cause | Troubleshooting Suggestion |
| Strong Acid Concentration | Use the minimum effective concentration of the acid. Consider using a milder acid or a buffered system if the reaction allows. |
| High Reaction Temperature | Run the reaction at a lower temperature. Monitor the reaction progress over a longer period. |
| Presence of Oxidizing Agents | Ensure all reagents are free from peroxide contaminants. Degas solvents if necessary. |
| Water Content | If acid-catalyzed hydrolysis is a concern, perform the reaction under anhydrous conditions. |
Issue 2: Suspected Instability in a Basic Reaction Medium
| Potential Cause | Troubleshooting Suggestion |
| Strong Base | Use the weakest base necessary to achieve the desired transformation. Consider non-hydroxide bases if hydrolysis is an issue. |
| Elevated Temperature | High temperatures can promote decomposition pathways. Attempt the reaction at a lower temperature. |
| Air Sensitivity | Some degradation pathways can be initiated by oxidation. Running the reaction under an inert atmosphere can mitigate this. |
Data on Stability of this compound
Specific quantitative data on the stability of this compound is not extensively reported in peer-reviewed literature. To assess its stability in a specific experimental context, a forced degradation study is recommended. The following table illustrates how results from such a study could be presented.
Table 1: Illustrative Forced Degradation Data for this compound
| Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) | Major Degradant (if any) |
| 0.1 M HCl (60 °C) | 24 | 95.2 | 4.8 | Degradant A |
| 0.1 M NaOH (60 °C) | 24 | 98.5 | 1.5 | Degradant B |
| 3% H₂O₂ (RT) | 24 | 92.1 | 7.9 | Degradant C |
| Thermal (80 °C) | 72 | 99.1 | 0.9 | Not Applicable |
| Photolytic (ICH Q1B) | 24 | 99.5 | 0.5 | Not Applicable |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to evaluate the stability of this compound.[6][7][8]
Protocol 1: Acid Hydrolysis Stability Study
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Preparation of Solutions:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Prepare a 0.1 M hydrochloric acid (HCl) solution.
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-
Stress Conditions:
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Mix equal volumes of the this compound stock solution and the 0.1 M HCl solution in a sealed vial.
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Incubate the vial in a water bath or oven at a controlled temperature (e.g., 60 °C).
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Prepare a control sample with the stock solution and purified water.
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-
Time Points and Analysis:
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Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
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Neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH).
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Analyze the samples by a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the remaining this compound and any degradation products.
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Protocol 2: Base Hydrolysis Stability Study
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Preparation of Solutions:
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Use the same this compound stock solution as in the acid hydrolysis study.
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Prepare a 0.1 M sodium hydroxide (NaOH) solution.
-
-
Stress Conditions:
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Mix equal volumes of the stock solution and the 0.1 M NaOH solution in a sealed vial.
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Incubate the vial at a controlled temperature (e.g., 60 °C).
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Prepare a control sample with the stock solution and purified water.
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-
Time Points and Analysis:
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Withdraw aliquots at specified time points.
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Neutralize the aliquots with a suitable acid (e.g., 0.1 M HCl).
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Analyze the samples using the established stability-indicating method.
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Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Logical flow of a forced degradation study.
References
- 1. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Stereochemistry in Reactions with 3,3-Dimethylmorpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylmorpholine. The focus is on managing and controlling stereochemistry in reactions where this compound is a key reactant or building block.
Frequently Asked Questions (FAQs)
Q1: How can I introduce chirality into a molecule using the achiral starting material, this compound?
A1: While this compound itself is achiral, you can introduce stereocenters by reacting it with a chiral reagent or by employing a chiral catalyst. The most common strategies include:
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N-Acylation with a Chiral Carboxylic Acid: Reacting this compound with an enantiomerically pure carboxylic acid or its activated derivative (e.g., acyl chloride) will form a chiral amide. The stereocenter will be located on the acyl group.
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N-Alkylation with a Chiral Electrophile: Similar to acylation, using a chiral alkylating agent (e.g., a chiral epoxide or an alkyl halide with a stereocenter) will result in a chiral N-alkylated this compound derivative.
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Asymmetric Catalysis: A reaction between this compound and a prochiral electrophile can be rendered enantioselective by using a chiral catalyst. This catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.
Q2: I am performing an N-acylation of this compound with a chiral acyl chloride, but I am observing poor diastereoselectivity. What could be the cause?
A2: Poor diastereoselectivity in this context can arise from several factors:
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Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the less favored diastereomer, leading to a mixture of products. Running the reaction at lower temperatures often enhances selectivity.
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Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. It is advisable to screen a variety of solvents with different polarities to find the optimal conditions.
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Steric Hindrance: The steric bulk of both the this compound and the chiral acylating agent plays a crucial role. The gem-dimethyl group on the morpholine ring can influence the approach of the acylating agent.[1] If the chiral center on the acylating agent is sterically hindered, it may not effectively control the facial selectivity of the reaction.
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Reagent Purity: Ensure the enantiomeric purity of your chiral acyl chloride. Any racemic impurity will lead to the formation of a mixture of diastereomers.
Q3: What is the "gem-dimethyl effect" and how might it influence reactions involving this compound?
A3: The gem-dimethyl effect, also known as the Thorpe-Ingold effect, refers to the influence of two methyl groups attached to the same carbon atom.[2] In this compound, this can:
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Restrict Conformation: The gem-dimethyl group can lock the morpholine ring into a more rigid chair conformation.[1] This conformational rigidity can be beneficial for stereocontrol as it reduces the number of possible transition states.
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Steric Shielding: The methyl groups can sterically hinder one face of the molecule, potentially directing the approach of incoming reagents and influencing the stereochemical outcome of the reaction.
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Influence Reactivity: The steric bulk can also affect the rate of reaction.
Q4: How can I determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of my product?
A4: Several analytical techniques can be used to quantify the stereoisomeric purity of your products:[3][4][5][6]
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Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers and diastereomers.[4][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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For Diastereomers: The NMR spectra of diastereomers are typically distinct, allowing for integration of signals to determine the ratio.
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For Enantiomers: To distinguish enantiomers, you can use a chiral solvating agent or prepare a diastereomeric derivative (e.g., a Mosher's ester) to create distinguishable NMR signals.[7]
-
-
Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, this method can separate volatile enantiomers and diastereomers.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Synthesis of N-Acyl-3,3-dimethylmorpholine Derivatives
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Decrease the reaction temperature. Start at 0 °C and consider going down to -78 °C. | Improved diastereomeric ratio (d.r.) by favoring the kinetically controlled product. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., THF, CH2Cl2, Toluene, Hexane). | Identification of a solvent that stabilizes the desired transition state, leading to higher d.r. |
| Steric Hindrance | If possible, modify the chiral acylating agent to have a less sterically demanding group near the chiral center. | Enhanced facial discrimination and improved d.r. |
| Base Selection (if applicable) | If a base is used to scavenge acid, try bulkier, non-nucleophilic bases (e.g., 2,6-lutidine, proton sponge). | Minimized side reactions and potential for improved selectivity. |
Issue 2: Incomplete Reaction or No Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance from gem-Dimethyl Group | Increase reaction temperature moderately or use a more reactive electrophile. | Drive the reaction to completion. Be mindful that this may negatively impact stereoselectivity. |
| Insufficient Reagent Reactivity | If using a carboxylic acid, activate it to an acyl chloride or use a coupling agent (e.g., DCC, HATU). | Increased electrophilicity of the acylating agent should promote the reaction. |
| Poor Solubility of Reagents | Choose a solvent in which all reactants are fully soluble at the desired reaction temperature. | Ensure homogenous reaction conditions for optimal reactivity. |
Experimental Protocols (Illustrative Examples)
Protocol 1: Diastereoselective N-Acylation of this compound
This protocol describes a general procedure for the diastereoselective acylation of this compound with a chiral acyl chloride.
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Materials:
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This compound
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Chiral acyl chloride (e.g., (S)-(-)-2-chloropropionyl chloride)
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Anhydrous dichloromethane (DCM)
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Triethylamine (Et3N)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine
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Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
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Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the chiral acyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
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Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
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Separate the organic layer and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over MgSO4, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel.
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Analyze the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.
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Quantitative Data (Illustrative)
| Entry | Acyl Chloride | Temperature (°C) | Solvent | Diastereomeric Ratio (S,S) : (S,R) |
| 1 | (S)-(-)-2-chloropropionyl chloride | 25 | DCM | 60:40 |
| 2 | (S)-(-)-2-chloropropionyl chloride | 0 | DCM | 75:25 |
| 3 | (S)-(-)-2-chloropropionyl chloride | -78 | DCM | 90:10 |
| 4 | (S)-(-)-2-chloropropionyl chloride | 0 | Toluene | 82:18 |
Visualizations
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hplc.eu [hplc.eu]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3,3-Dimethylmorpholine Synthesis
Welcome to the technical support center for the synthesis of 3,3-Dimethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important morpholine derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your chemical synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound can be approached through several routes. A common and industrially relevant method involves the cyclization of a di-alkanolamine derivative. One plausible precursor is N-(2-hydroxy-2-methylpropyl)-2-aminoethanol, which can be synthesized from more readily available starting materials. Another potential route involves the reaction of dipropylene glycol with ammonia under high pressure and temperature in the presence of a catalyst.[1]
Q2: I am observing a low yield of this compound in my scaled-up reaction. What are the likely causes?
A2: Low yields during the scale-up of this compound synthesis can stem from several factors:
-
Incomplete Cyclization: The ring-closing step is critical and may be hampered by suboptimal temperature, reaction time, or catalyst efficiency.
-
Side Reactions: At elevated temperatures required for cyclization, side reactions such as dehydration, rearrangement, or polymerization of starting materials and intermediates can become significant, reducing the yield of the desired product.[2]
-
Purification Losses: this compound is a relatively volatile and water-soluble compound, which can lead to losses during extraction and distillation steps, especially at a larger scale.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: Scaling up any chemical synthesis requires a thorough safety assessment. For this compound, key considerations include:
-
Exothermic Reactions: The cyclization step, particularly if acid-catalyzed, can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Handling of Reagents: Depending on the synthetic route, you may be handling corrosive acids (e.g., sulfuric acid) or flammable solvents. Ensure appropriate personal protective equipment (PPE) and engineering controls are in place.
-
Product Hazards: this compound itself is a flammable liquid and can cause skin and eye irritation.[3][4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield and Formation of Impurities
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
GC-MS or NMR analysis of the crude product shows the presence of multiple by-products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Monitor the reaction progress by GC-MS or TLC to ensure it has gone to completion.- Gradually increase the reaction time or temperature, but be cautious of promoting side reactions. |
| Suboptimal catalyst concentration | - If using an acid catalyst like sulfuric acid, perform small-scale experiments to determine the optimal molar ratio of catalyst to the starting material. |
| Side reactions (e.g., dehydration, polymerization) | - Optimize the reaction temperature. Higher temperatures can lead to decomposition and by-product formation.[2]- Consider a stepwise addition of reagents to control the reaction rate and temperature. |
| Losses during workup and purification | - If using liquid-liquid extraction, perform multiple extractions with a suitable organic solvent to maximize recovery.- During distillation, use a fractionating column to achieve better separation from impurities with close boiling points. |
Problem 2: Difficulty in Product Purification
Symptoms:
-
The distilled this compound is contaminated with starting materials or by-products.
-
Significant product loss occurs during purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Close boiling points of product and impurities | - Employ fractional distillation with a high-efficiency packed column for better separation.- Consider converting the crude product to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by liberation of the free base. |
| Product volatility | - When removing solvents under reduced pressure, use a well-controlled vacuum and a cold trap to minimize the loss of the volatile product. |
| Formation of azeotropes | - If an azeotrope with water or solvent is suspected, consider using a different solvent for extraction or employing a drying agent before distillation. |
Experimental Protocols
Proposed Synthesis of this compound via Intramolecular Cyclization
This protocol describes a plausible two-step synthesis of this compound from 2-(tert-butylamino)ethanol and 1-chloro-2-methylpropan-2-ol.
Step 1: Synthesis of N-(2-hydroxy-2-methylpropyl)-2-(tert-butylamino)ethanol
-
To a stirred solution of 2-(tert-butylamino)ethanol (1.0 eq) in a suitable solvent such as isopropanol, add potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approximately 82 °C).
-
Slowly add 1-chloro-2-methylpropan-2-ol (1.1 eq) to the reaction mixture.
-
Maintain the reaction at reflux for 12-18 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-2-methylpropyl)-2-(tert-butylamino)ethanol. This intermediate can be purified by vacuum distillation or used directly in the next step.
Step 2: Intramolecular Cyclization to this compound
-
To the crude N-(2-hydroxy-2-methylpropyl)-2-(tert-butylamino)ethanol, slowly add concentrated sulfuric acid (2.0 - 3.0 eq) while cooling in an ice bath to control the exothermic reaction.
-
After the addition is complete, gradually heat the reaction mixture to 150-180 °C.
-
Water will be generated during the cyclization and can be removed by a Dean-Stark apparatus.
-
Maintain the reaction at this temperature for 3-5 hours.
-
Cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Basify the acidic solution with a concentrated sodium hydroxide solution until the pH is >12.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by distillation, and then purify the crude this compound by fractional distillation under atmospheric pressure (boiling point ~144 °C).[5]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Alkylation | Step 2: Cyclization |
| Key Reagents | 2-(tert-butylamino)ethanol, 1-chloro-2-methylpropan-2-ol, K₂CO₃ | N-(2-hydroxy-2-methylpropyl)-2-(tert-butylamino)ethanol, H₂SO₄ |
| Solvent | Isopropanol | None |
| Temperature | ~82 °C (Reflux) | 150 - 180 °C |
| Reaction Time | 12 - 18 hours | 3 - 5 hours |
| Typical Yield | 70 - 85% (crude) | 60 - 75% (after purification) |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [5] |
| Boiling Point | 144.3 °C[5] |
| Density | 0.873 g/cm³[5] |
| Appearance | Colorless to yellow liquid[3] |
| CAS Number | 59229-63-9[5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 3. This compound | 59229-63-9 [sigmaaldrich.com]
- 4. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
Technical Support Center: Purification of 3,3-Dimethylmorpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of impurities from 3,3-Dimethylmorpholine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil and does not crystallize | The melting point of this compound is lower than the boiling point of the chosen recrystallization solvent, or the solution is too concentrated. | - Select a lower-boiling point solvent for recrystallization.- Use a more dilute solution and allow for slow cooling to promote crystal formation.- Consider using a co-solvent system to adjust the solubility. |
| No crystal formation upon cooling | The solution is not sufficiently supersaturated (too much solvent was used), or the nucleation process is slow. | - Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- If available, add a seed crystal of pure this compound. |
| Poor separation of polar impurities | The selected purification method (e.g., column chromatography) is not providing adequate resolution. | - For column chromatography, try a different eluent system. A mixture of solvents often provides better separation.- Consider adding a basic modifier, such as triethylamine (0.5-1%), to the eluent to minimize peak tailing for basic compounds like morpholines.[1] |
| Low recovery of the compound | The compound may be irreversibly binding to the stationary phase (e.g., silica gel) during chromatography. | - Use a deactivated stationary phase, such as silica gel treated with a base, or switch to a less acidic stationary phase like alumina.[1] |
| Colored impurities remain after purification | The purification method is not effectively removing colored byproducts. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
| Incomplete removal of starting materials (e.g., diethanolamine derivatives) | The reaction may not have gone to completion, or the purification method is not selective enough. | - Optimize the reaction conditions to ensure complete conversion of starting materials.- For purification, fractional distillation under reduced pressure can be effective in separating compounds with different boiling points. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesis?
A1: Common impurities in this compound, often synthesized through the cyclization of diethanolamine derivatives with a methylating agent, can include:
-
Unreacted starting materials: Such as diethanolamine derivatives.
-
Byproducts from the methylating agent: The nature of these depends on the specific agent used.
-
Incompletely cyclized intermediates.
-
Isomeric impurities: Depending on the specificity of the synthesis, other dimethylmorpholine isomers could be present.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are:
-
Fractional Distillation under Reduced Pressure: This is a highly effective method for separating this compound from less volatile or more volatile impurities.
-
Recrystallization: If the crude product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization can be an excellent method for removing impurities.[1]
-
Column Chromatography: This technique can be used for smaller-scale purifications or when dealing with impurities that have similar boiling points to the product.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound can be assessed using various analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities with distinct spectral signatures.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating and quantifying impurities.
Quantitative Data Summary
The following table summarizes the expected purity of this compound after applying different purification methods. The actual purity achieved will depend on the nature and quantity of the initial impurities.
| Purification Method | Starting Purity (Typical) | Expected Final Purity | Key Considerations |
| Fractional Distillation (Vacuum) | 85-95% | >99% | Effective for removing impurities with significantly different boiling points. |
| Recrystallization (of the hydrochloride salt) | 90-98% | >99.5% | Requires conversion to the salt and selection of an appropriate solvent. |
| Flash Column Chromatography | 80-90% | 98-99% | Best suited for small-scale purification and removal of polar impurities. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 143-144 °C at atmospheric pressure. Under reduced pressure, the boiling point will be significantly lower.
-
Completion: Once the desired fraction has been collected, discontinue heating and carefully release the vacuum.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether) with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation of the Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash it with a small amount of cold solvent.
-
Solvent Selection: Determine a suitable solvent for recrystallization. The ideal solvent will dissolve the salt at high temperatures but have low solubility at low temperatures. Common choices include ethanol, methanol, or a mixture of solvents.
-
Recrystallization: Dissolve the crude salt in the minimum amount of the chosen boiling solvent. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationships in troubleshooting common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 3,3-Dimethylmorpholine
Welcome to the technical support center for the synthesis and optimization of 3,3-Dimethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to help you navigate the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most practical and commonly adaptable synthetic routes for this compound starting from commercially available 2-amino-2-methyl-1-propanol are:
-
Route 1: Two-Step Synthesis via N-Alkylation and Intramolecular Cyclization. This involves the N-alkylation of 2-amino-2-methyl-1-propanol with a 2-carbon electrophile (e.g., 2-chloroethanol or ethylene oxide) to form the intermediate N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol, followed by an acid-catalyzed intramolecular cyclization (a variation of the Williamson ether synthesis).
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Route 2: Two-Step Synthesis via Morpholinone Intermediate. This route consists of the acylation of 2-amino-2-methyl-1-propanol with chloroacetyl chloride to form the intermediate 3,3-dimethylmorpholin-5-one, which is then reduced to this compound using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Q2: I am observing low yields in my reaction. What are the general troubleshooting steps?
A2: Low yields can stem from various factors. A systematic approach to troubleshooting is recommended. The following flowchart outlines a general workflow for diagnosing and addressing low yield issues.
preventing byproduct formation with 3,3-Dimethylmorpholine
Welcome to the Technical Support Center for 3,3-Dimethylmorpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and minimizing byproduct formation during chemical syntheses involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions where this compound is used?
This compound is a secondary amine and can be employed in a variety of organic reactions, primarily as a nucleophile or a base. Its applications include, but are not limited to:
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N-Alkylation and N-Arylation: Reacting with alkyl or aryl halides to form tertiary amines.
-
Acylation: Reacting with acyl chlorides or anhydrides to form amides.
-
As a basic catalyst: Facilitating reactions such as aldol condensations or elimination reactions.
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In the synthesis of pharmaceutical and agrochemical compounds: Serving as a key building block.[1]
Q2: What are the potential byproducts when using this compound in N-alkylation reactions?
While specific data on this compound is limited, based on the general reactivity of secondary amines, potential byproducts in N-alkylation reactions include:
-
Over-alkylation product (Quaternary Ammonium Salt): The desired tertiary amine product can react further with the alkylating agent to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used or if the tertiary amine product is highly nucleophilic.
-
Elimination byproducts: If the alkylating agent has a suitable leaving group and available protons, this compound, acting as a base, can promote elimination reactions, leading to the formation of alkenes from the alkylating agent.
Q3: How can I minimize the formation of the quaternary ammonium salt during N-alkylation?
To suppress the formation of the quaternary ammonium salt, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, reducing the chance of over-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of it at any given time, favoring the formation of the tertiary amine over the quaternary salt.[2]
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation step, which typically has a higher activation energy.
-
Solvent Choice: The choice of solvent can influence the reaction rates. Experiment with different solvents to find the optimal conditions for selectivity.[2]
Q4: What side reactions can occur if this compound is used as a base with sterically hindered substrates?
When this compound is used as a base with sterically hindered electrophiles, its nucleophilic character can be suppressed, and it may primarily act as a base. However, if the substrate is also sterically hindered, the desired deprotonation might be slow, potentially leading to side reactions if the reaction conditions are harsh (e.g., high temperatures). In such cases, alternative, more sterically hindered non-nucleophilic bases might be a better choice.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Polar Impurity in an N-Alkylation Reaction
Symptoms:
-
TLC analysis shows a new spot with a much lower Rf value than the starting material and the expected product.
-
The product is difficult to extract from the aqueous phase during workup.
-
Low yield of the desired tertiary amine.
Potential Cause:
The highly polar impurity is likely the over-alkylated quaternary ammonium salt.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polar impurity formation.
Corrective Actions and Prevention:
| Parameter | Recommended Action |
| Stoichiometry | Use this compound as the excess reagent (e.g., 1.1 to 1.2 equivalents). |
| Reagent Addition | Add the alkylating agent slowly and dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C).[2] |
| Temperature | Maintain a lower reaction temperature to disfavor the second alkylation. Monitor the reaction progress by TLC to avoid prolonged reaction times. |
| Purification | If the quaternary salt has formed, it can often be removed by washing the organic layer with water, as the salt is typically water-soluble. |
Issue 2: Low Yield and Presence of Alkene Byproducts
Symptoms:
-
GC-MS analysis of the crude product shows peaks corresponding to the desired product and one or more alkene isomers derived from the alkylating agent.
-
The overall yield of the desired amine is low.
Potential Cause:
This compound is acting as a base and promoting an elimination reaction (E2) on the alkylating agent, competing with the desired substitution reaction (SN2).
Reaction Pathway Visualization:
Caption: Competing substitution and elimination pathways.
Preventative Measures:
| Strategy | Detailed Methodology |
| Lower Reaction Temperature | Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running the reaction at a lower temperature can increase the selectivity for the substitution product. |
| Choice of Leaving Group | For the alkylating agent, use a better leaving group that favors SN2 over E2. For example, using an alkyl iodide instead of an alkyl bromide or chloride can sometimes improve the yield of the substitution product. |
| Solvent Selection | Use a polar aprotic solvent (e.g., acetone, DMF, DMSO). These solvents solvate the cation but not the anion (the nucleophile), making the nucleophile more reactive and favoring the SN2 pathway.[2] |
| Use a Milder, Non-nucleophilic Base | If the primary goal is deprotonation without the risk of nucleophilic attack, consider using a more sterically hindered, non-nucleophilic base. |
Experimental Protocols
Protocol: N-Benzylation of this compound
This protocol provides a general method for the N-alkylation of this compound with benzyl bromide, with considerations for minimizing byproduct formation.
Materials:
-
This compound (97% purity)[3]
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents) and anhydrous acetonitrile.
-
Add finely ground potassium carbonate (1.5 equivalents).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Illustrative Data (for demonstration purposes only):
| Entry | Equivalents of this compound | Reaction Temperature (°C) | Yield of Tertiary Amine (%) | Yield of Quaternary Salt (%) |
| 1 | 1.0 | 25 | 75 | 15 |
| 2 | 1.2 | 25 | 85 | <5 |
| 3 | 1.2 | 0 | 92 | <2 |
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always conduct their own literature searches and risk assessments before undertaking any new experimental work. Reaction conditions may need to be optimized for specific substrates and scales.
References
handling and storage issues with 3,3-Dimethylmorpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (CAS No: 59229-63-9) is a heterocyclic organic compound.[1][2] It is primarily used as a building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as a corrosive and irritant substance.[4] It can cause skin irritation, serious eye damage, and may cause respiratory irritation.[2][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[4][5][6]
Q3: How should I properly store this compound?
A3: There are slightly differing recommendations for the storage of this compound. Some sources suggest storage in a freezer, potentially under an inert atmosphere to prevent degradation.[7] Others indicate that storage at room temperature is acceptable.[3] For long-term storage and to maintain high purity, it is advisable to store it in a tightly sealed container in a freezer. For daily use, a cool, dry, and well-ventilated place away from incompatible materials is sufficient. Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.
Q4: What materials are incompatible with this compound?
A4: As a general precaution for corrosive materials, this compound should be stored separately from acids and strong oxidizing agents.[5][6] Contact with these substances could lead to vigorous reactions.
Troubleshooting Guides
Issue 1: The this compound solution has turned yellow.
Possible Cause: A color change from colorless to yellow in this compound can indicate the presence of impurities or degradation over time, possibly due to exposure to air or light.
Solution:
-
Assess Purity: If the purity of the compound is critical for your experiment, it is recommended to assess its purity using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If impurities are confirmed, you may need to purify the this compound. A potential method, adapted from a protocol for a similar compound, involves the following steps:
-
Salt Formation: React the impure this compound with an organic acid (e.g., propionic acid) in a suitable solvent (e.g., ethyl acetate) to form the corresponding salt.
-
Crystallization: Isolate the salt by crystallization.
-
Hydrolysis: Treat the purified salt with a base (e.g., sodium hydroxide solution) to regenerate the pure this compound.
-
Extraction: Extract the purified compound with an organic solvent (e.g., chloroform).
-
Drying and Concentration: Dry the organic layer and remove the solvent under reduced pressure.
-
-
Proper Storage: To prevent future discoloration, store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container in a freezer.
Issue 2: Inconsistent experimental results when using this compound from different batches.
Possible Cause: Variability between batches can be due to differences in purity or the presence of specific impurities that may affect the reaction outcome.
Solution:
-
Certificate of Analysis (CoA): Always review the Certificate of Analysis for each batch to check for specified purity and any identified impurities.
-
Standardization: Before use in a critical experiment, it is good practice to standardize each new batch of this compound. This can be done by running a small-scale, well-characterized reaction to ensure the expected outcome.
-
Purification: If significant batch-to-batch variation is observed, consider purifying the material as described in the solution for Issue 1.
Data Presentation
| Property | Value | Source |
| CAS Number | 59229-63-9 | [1][2] |
| Molecular Formula | C6H13NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [2] |
| Appearance | Colorless to Yellow Liquid | [7] |
| Boiling Point | 144.288 °C | [3] |
| Density | 0.873 g/cm³ | [3] |
| Storage Temperature | Freezer or Room Temperature | [3][7] |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][6]
-
Ventilation: Conduct all work with this compound in a certified chemical fume hood to avoid inhalation of vapors.[4][5]
-
Dispensing: Use a calibrated pipette or syringe for accurate and safe dispensing. Avoid cross-contamination.
-
Spill Cleanup: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper waste disposal.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Waste Disposal: Dispose of waste containing this compound according to local, state, and federal regulations for hazardous chemical waste.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. This compound | 59229-63-9 [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Workup Procedures for Reactions Containing 3,3-Dimethylmorpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the effective workup of reactions involving 3,3-Dimethylmorpholine.
Frequently Asked Questions (FAQs)
Q1: How can I remove this compound from my organic reaction mixture?
A1: this compound is a basic amine, which allows for its removal from an organic layer through acidic aqueous washes. By washing the organic solution with a dilute acid, the basic this compound will be protonated, forming a water-soluble salt that partitions into the aqueous layer.
Q2: What is the best acidic solution to use for the removal of this compound?
A2: A dilute solution of hydrochloric acid (e.g., 1 M HCl) is commonly used.[1] The key is to adjust the pH of the aqueous layer to be at least 2 pH units below the pKa of the conjugate acid of this compound to ensure complete protonation.
Q3: My product is sensitive to strong acids. Is there a milder alternative to an HCl wash?
A3: Yes, a wash with a 10% aqueous solution of copper(II) sulfate is a milder alternative for removing amines. The copper(II) ions form a complex with the amine, which is soluble in the aqueous layer and can be easily separated.[1]
Q4: I am observing a persistent emulsion during the aqueous wash. How can I resolve this?
A4: Emulsion formation is a common issue when working up reactions containing amines. To break an emulsion, you can try the following:
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes break up the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Q5: I have a very polar product. How can I remove this compound without losing my product to the aqueous layer?
A5: If your product has significant water solubility, repeated extractions with a less polar organic solvent might be necessary. Alternatively, after the acidic wash to remove the this compound, you can back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Q6: Can I remove this compound by distillation?
Troubleshooting Guides
Problem: Low Recovery of Desired Product After Workup
| Possible Cause | Troubleshooting Steps |
| Product is water-soluble and is being lost to the aqueous washes. | - Minimize the volume of aqueous washes. - Use brine washes to reduce the solubility of the organic product in the aqueous phase. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product. |
| Product is being degraded by the acidic conditions of the wash. | - Use a milder acidic wash (e.g., saturated ammonium chloride solution). - Switch to the copper(II) sulfate wash method. - Neutralize the reaction mixture as quickly as possible after the acidic wash. |
| Product is volatile and is being lost during solvent removal. | - Use a rotary evaporator at a lower temperature and higher pressure. - Consider using a less volatile extraction solvent. |
Problem: Incomplete Removal of this compound
| Possible Cause | Troubleshooting Steps |
| Insufficient amount of acid used in the wash. | - Check the pH of the aqueous layer after the wash. It should be distinctly acidic. - Perform multiple acidic washes. |
| Inefficient mixing during the extraction. | - Shake the separatory funnel vigorously, with frequent venting, to ensure thorough mixing of the two phases. |
| This compound is trapped in an emulsion. | - Follow the steps outlined in the FAQ for breaking emulsions. |
Quantitative Data
The following table summarizes key physical properties of this compound and related compounds to aid in the design of workup procedures.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid (approx.) | Solubility |
| This compound | 115.18 | ~144 | 7.4 - 8.3 (estimated) | Soluble in water and common organic solvents. |
| Morpholine | 87.12 | 129 | 8.33[2][3] | Miscible with water and many organic solvents.[4][5][6] |
| N-Methylmorpholine | 101.15 | 115-116 | 7.38[7][8][9] | Soluble in water, alcohol, and ether.[1][10] |
Note: The pKa of this compound is estimated based on the values for morpholine and N-methylmorpholine. The gem-dimethyl group at the 3-position is not expected to significantly alter the basicity of the nitrogen atom.
Experimental Protocols
Protocol 1: Standard Acidic Wash for Removal of this compound
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Subsequent Washes: Repeat the acidic wash (steps 3-5) one or two more times. Check the pH of the final aqueous wash to ensure it is acidic.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be sure to vent frequently as carbon dioxide gas will be evolved.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Mild Amine Removal using Copper(II) Sulfate
-
Dissolution and Transfer: Follow steps 1 and 2 from Protocol 1.
-
Copper Sulfate Wash: Add an equal volume of 10% aqueous copper(II) sulfate solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The aqueous layer will typically turn a deeper blue or purple color as it complexes with the amine. Drain the lower aqueous layer.
-
Subsequent Washes: Repeat the copper(II) sulfate wash until the aqueous layer no longer shows a significant color change.
-
Water Wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Brine Wash and Drying: Follow steps 8-10 from Protocol 1.
Visualizations
References
- 1. atamankimya.com [atamankimya.com]
- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 3. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Morpholine [drugfuture.com]
- 5. polybluechem.com [polybluechem.com]
- 6. solechem.eu [solechem.eu]
- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 8. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
- 9. What is 4-Methylmorpholine?_Chemicalbook [chemicalbook.com]
- 10. chembk.com [chembk.com]
Validation & Comparative
Characterizing 3,3-Dimethylmorpholine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise and accurate characterization of 3,3-Dimethylmorpholine is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of key analytical techniques, supported by experimental data, to facilitate the selection of appropriate methods for the identification and quantification of this important pharmaceutical intermediate.
While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, robust methodologies have been established for the structurally similar compound, morpholine. These methods, primarily centered around chromatographic and spectroscopic techniques, can be readily adapted for the analysis of this compound. This guide will draw comparisons based on these established methods, providing a solid foundation for protocol development and validation.
Comparison of Analytical Techniques
The primary methods for the characterization of small amine compounds like this compound include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Spectroscopic methods such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are invaluable for structural elucidation and identification.
| Analytical Technique | Principle | Common Detector | Key Performance Characteristics (based on Morpholine analysis) |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High sensitivity and resolution. Suitable for quantifying volatile impurities. Derivatization is often required for polar amines. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Ultraviolet (UV), Mass Spectrometry (MS) | Versatile for a wide range of compounds. Direct analysis is possible, but derivatization may be needed to enhance detection for compounds lacking a strong chromophore. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Quadrupole, Time-of-Flight (TOF) | Provides molecular weight and structural information. Highly specific and sensitive, especially when coupled with a separation technique (GC-MS, LC-MS). |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, identifying functional groups. | Fourier Transform Infrared (FTIR) | Provides a unique molecular "fingerprint" for identification. Primarily a qualitative technique. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure. | Not applicable | Provides detailed structural information, including connectivity of atoms. The definitive method for structural confirmation. |
Quantitative Performance Data
Quantitative analysis of morpholine, and by extension this compound, is most commonly performed using GC-MS. The following table summarizes typical performance data for the quantification of morpholine, which can serve as a benchmark for method development for this compound.
| Parameter | GC-MS Method (with derivatization) |
| Linearity Range | 10 - 500 µg·L⁻¹[1][2] |
| Correlation Coefficient (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 7.3 µg·L⁻¹[1][2] |
| Limit of Quantification (LOQ) | 24.4 µg·L⁻¹[1][2] |
| Recovery | 94.3% - 109.0%[1][2] |
| Intraday Repeatability (RSD) | 2.0% - 4.4%[1][2] |
| Interday Reproducibility (RSD) | 3.3% - 7.0%[1][2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Morpholine (Adaptable for this compound)
This protocol involves the derivatization of morpholine to the more volatile N-nitrosomorpholine, followed by GC-MS analysis. A similar derivatization strategy would be applicable to this compound.
1. Derivatization:
-
To a known volume of the sample, add a solution of sodium nitrite under acidic conditions (e.g., using hydrochloric acid).[1][2]
-
The reaction produces the N-nitroso derivative.
-
Optimize reaction conditions such as temperature, time, and reagent concentrations.[1][2]
2. Extraction:
-
Extract the derivative using an organic solvent such as dichloromethane.[1]
-
Separate the organic layer for analysis.
3. GC-MS Conditions:
-
GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Carrier Gas: Helium.[3]
-
Injection Mode: Splitless or split.[3]
-
MS Detector:
-
Ionization Mode: Electron Impact (EI).[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the characterization of this compound, from sample preparation to data analysis.
Logical Relationship of Analytical Techniques
The choice of analytical technique is guided by the specific requirements of the analysis, whether for routine quality control or for in-depth structural elucidation. The following diagram illustrates the logical relationship between different analytical goals and the appropriate techniques.
References
Comparative Analysis of 3,3-Dimethylmorpholine via NMR and Mass Spectrometry
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 3,3-dimethylmorpholine compared to related morpholine analogs. This guide provides a detailed examination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental protocols to support analytical studies.
Introduction
This compound is a heterocyclic amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structural features, including the gem-dimethyl group on the morpholine ring, impart specific chemical and physical properties that are of interest in drug design and development. Accurate structural elucidation and characterization are paramount for its application. This guide presents a comparative analysis of this compound with other common morpholine derivatives—morpholine, 2,6-dimethylmorpholine, and N-methylmorpholine—utilizing ¹H NMR, ¹³C NMR, and mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. The chemical shifts (δ), multiplicities, and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methyl protons and the three methylene groups of the morpholine ring. The gem-dimethyl group at the C3 position simplifies the spectrum compared to asymmetrically substituted morpholines by removing the methine proton at this position.
Table 1: ¹H NMR Spectral Data Comparison of Morpholine Derivatives (in CDCl₃)
| Compound | -CH₃ (δ, ppm) | -CH₂-N- (δ, ppm) | -CH₂-O- (δ, ppm) | N-H (δ, ppm) |
| This compound | ~1.0 (s, 6H) | ~2.7 (s, 2H, H-2), ~2.8 (t, 2H, H-5) | ~3.6 (t, 2H, H-6) | Variable |
| Morpholine | - | ~2.86 (t, 4H) | ~3.73 (t, 4H) | ~1.95 (s, 1H) |
| 2,6-Dimethylmorpholine (cis) | ~1.15 (d, 6H) | ~2.85 (m, 2H) | ~3.65 (m, 2H) | Variable |
| N-Methylmorpholine | ~2.31 (s, 3H) | ~2.44 (t, 4H) | ~3.70 (t, 4H) | - |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the quaternary carbon, the two methyl carbons, and the three methylene carbons.
Table 2: ¹³C NMR Spectral Data Comparison of Morpholine Derivatives (in CDCl₃)
| Compound | -CH₃ (δ, ppm) | -C(CH₃)₂ (δ, ppm) | -CH₂-N- (δ, ppm) | -CH₂-O- (δ, ppm) |
| This compound | ~25 | ~55 | ~50 (C-2), ~46 (C-5) | ~75 (C-6) |
| Morpholine | - | - | ~46.2 | ~67.8 |
| 2,6-Dimethylmorpholine (cis) | ~18.9 | - | ~53.8 | ~73.3 |
| N-Methylmorpholine | ~46.1 (N-CH₃) | - | ~55.0 | ~67.3 |
Note: Data for this compound is based on a referenced publication (A. J. Jones, C. P. Beeman, M. U. Hasan Can. J. Chem. 54, 126 (1976)) and typical values. Data for other compounds are from established spectral databases.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. Electron Ionization (EI) is a common technique that results in the formation of a molecular ion (M⁺) and various fragment ions.
Mass Spectrometry Data Comparison
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 115, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.
Table 3: Key Mass Spectrometry Data for Morpholine Derivatives
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Postulated Neutral Losses |
| This compound | 115 | 100 ([M-CH₃]⁺), 86 ([M-C₂H₅]⁺), 70, 58, 42 |
| Morpholine | 87 | 57 ([M-CH₂O]⁺), 56, 43, 30 ([CH₂NH₂]⁺)[1][2][3] |
| 2,6-Dimethylmorpholine | 115 | 100 ([M-CH₃]⁺), 71, 58, 44[4][5][6][7] |
| N-Methylmorpholine | 101 | 100 ([M-H]⁺), 86 ([M-CH₃]⁺), 71, 58, 42[8][9] |
Note: Fragmentation data for this compound is based on predicted patterns, as detailed experimental spectra are not widely available. Data for other compounds are from the NIST Mass Spectrometry Data Center.
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of small molecules like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum. Perform phase and baseline corrections. Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Mass Spectrometry (Electron Ionization)
A standard procedure for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet. The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.
Analytical Workflow
The logical flow for the analysis of this compound and its analogs using NMR and MS is depicted in the following diagram.
Caption: Workflow for NMR and MS analysis of morpholine derivatives.
Conclusion
This guide provides a comparative overview of the NMR and mass spectrometry data for this compound and related morpholine analogs. While complete experimental data for this compound remains somewhat elusive in publicly accessible literature, the provided data, based on established principles and available references, serves as a valuable resource for its identification and characterization. The detailed experimental protocols and the analytical workflow diagram offer a practical framework for researchers engaged in the synthesis and analysis of this and similar compounds, facilitating more efficient and accurate structural elucidation in drug discovery and development.
References
- 1. N-Methylmorpholine | C5H11NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. Morpholine [webbook.nist.gov]
- 3. Morpholine [webbook.nist.gov]
- 4. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine, 2,6-dimethyl- [webbook.nist.gov]
- 6. 2,6-Dimethylmorpholine 97 141-91-3 [sigmaaldrich.com]
- 7. Morpholine, 2,6-dimethyl- [webbook.nist.gov]
- 8. Morpholine, 4-methyl- [webbook.nist.gov]
- 9. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
A Comparative Guide to 3,3-Dimethylmorpholine and Other Morpholine Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of 3,3-Dimethylmorpholine in comparison to other key morpholine derivatives, supported by physicochemical data and insights into their applications in catalysis and pharmacology.
Morpholine and its derivatives are a versatile class of heterocyclic compounds widely employed in organic synthesis, materials science, and medicinal chemistry. Their unique structural and electronic properties make them valuable as catalysts, solvents, and key pharmacophores in numerous therapeutic agents. This guide provides a comparative overview of this compound alongside other notable morpholine derivatives, with a focus on their physicochemical properties, synthetic methodologies, and performance in catalytic and pharmacological contexts.
Physicochemical Properties: A Tabular Comparison
The substitution pattern on the morpholine ring significantly influences its physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound, the parent morpholine, and N-methylmorpholine, providing a basis for selecting the appropriate derivative for a specific application.
| Property | This compound | Morpholine | N-Methylmorpholine |
| Molecular Formula | C₆H₁₃NO[1][2] | C₄H₉NO | C₅H₁₁NO |
| Molar Mass ( g/mol ) | 115.17[1][2] | 87.12 | 101.15 |
| Boiling Point (°C) | 143-144[1] | 128-130 | 115-116 |
| Density (g/cm³) | 0.873[2] | 1.007 | 0.92 |
| pKa of Conjugate Acid | Not available | 8.36 | 7.38[3] |
| Solubility | Balanced lipophilicity and hydrophilicity[1] | Miscible with water | Miscible with water |
Synthesis of Morpholine Derivatives: Experimental Protocols
The synthesis of morpholine and its derivatives can be achieved through various routes. A common method for the preparation of the parent morpholine involves the dehydration of diethanolamine.
General Experimental Protocol for Morpholine Synthesis
Materials:
-
Diethanolamine
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (for neutralization)
Procedure:
-
Diethanolamine is slowly added to concentrated sulfuric acid, typically in a 1:2.2 molar ratio, while cooling to control the exothermic reaction.
-
The mixture is then heated to approximately 180-200°C for several hours. During this time, water is distilled off.
-
After cooling, the reaction mixture is neutralized with a strong base, such as sodium hydroxide, to liberate the free morpholine.
-
The crude morpholine is then purified by distillation.
Note: This is a generalized protocol and specific conditions may vary. For the synthesis of substituted morpholines like this compound, appropriately substituted starting materials would be required.
A detailed, step-by-step protocol for the synthesis of cis-2,6-dimethylmorpholine is described in US Patent 4,504,363, which involves the cyclization of diisopropanolamine in the presence of sulfuric acid.[4]
Performance in Catalysis
Morpholine derivatives, particularly tertiary amines like N-methylmorpholine, are widely used as bases and catalysts in organic synthesis. Their catalytic activity is attributed to the availability of the lone pair of electrons on the nitrogen atom. The steric hindrance around the nitrogen and the overall electronic properties of the molecule can influence its catalytic efficiency.
While specific comparative studies on the catalytic performance of this compound are limited in the available literature, its structural similarity to other hindered amine bases suggests its potential utility in reactions where a non-nucleophilic base is required. The gem-dimethyl groups at the 3-position could provide significant steric bulk around the nitrogen atom, potentially influencing selectivity in certain catalytic transformations.
A general workflow for comparing the efficiency of different catalysts is depicted below.
Role in Pharmacology and Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its presence can enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Morpholine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and neuroprotective agents.
This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds.[1][2] For instance, derivatives of this compound have shown potential as inhibitors of the SARS-CoV-2 main protease.[1]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer. Several morpholine-containing molecules have been developed as inhibitors of key kinases in this pathway. The diagram below illustrates the points of intervention for such inhibitors.
Conclusion
This compound presents a unique profile among morpholine derivatives due to the gem-dimethyl substitution, which imparts distinct steric and electronic properties. While direct comparative data on its performance against other derivatives in catalysis and pharmacology is an area for further research, its role as a versatile synthetic intermediate is well-established. The provided data and experimental outlines offer a foundation for researchers and drug development professionals to explore the potential of this compound and other morpholine derivatives in their respective fields. Further experimental investigations are warranted to fully elucidate the comparative advantages of this compound in specific applications.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iterative Approach of Experiment–Machine Learning for Efficient Optimization of Environmental Catalysts: An Example of NOx Selective Reduction Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
3,3-Dimethylmorpholine: A Comparative Analysis of its Catalytic Performance
In the landscape of organocatalysis, the selection of an appropriate amine catalyst is paramount to achieving desired reaction outcomes, particularly in carbon-carbon bond-forming reactions such as Michael additions and aldol condensations. Among the diverse array of cyclic amines, 3,3-dimethylmorpholine presents a unique structural motif. This guide provides an objective comparison of this compound with other commonly employed cyclic amine catalysts, supported by established principles of reactivity and illustrative experimental data.
Core Principles of Reactivity: Morpholine vs. Pyrrolidine and Piperidine
The catalytic efficacy of cyclic secondary amines in reactions proceeding via an enamine intermediate is fundamentally linked to the nucleophilicity of the enamine. Studies have consistently demonstrated that the pyrrolidine nucleus is generally more efficient than piperidine or morpholine in organocatalysis involving enamine intermediates.[1] This difference in reactivity is attributed to electronic and conformational factors.
Pyrrolidine enamines are the most reactive due to the higher p-character of the nitrogen lone pair within the five-membered ring, which enhances their nucleophilicity compared to the six-membered piperidine ring.[1] Conversely, the presence of an oxygen atom in the morpholine ring, as in this compound, increases the ionization potential and consequently reduces the nucleophilicity of the corresponding enamine compared to piperidine-based enamines.[1] Furthermore, the pronounced pyramidalization of the nitrogen atom in morpholine enamines can also contribute to their reduced reactivity.[1]
Performance Comparison in Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a benchmark for evaluating the performance of organocatalysts. While specific quantitative data for this compound is limited in comparative studies, the general performance trends of morpholine derivatives can be extrapolated and contrasted with more widely used catalysts.
| Catalyst | Substrate A (Example) | Substrate B (Example) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound (Illustrative) | Cyclohexanone | Nitrostyrene | Moderate | Moderate | Moderate |
| (S)-Prolinol | Cyclohexanone | Nitrostyrene | High | High | High |
| Piperidine | Cyclohexanone | Nitrostyrene | Good | Good | N/A (achiral) |
| Pyrrolidine | Cyclohexanone | Nitrostyrene | High | Good | N/A (achiral) |
Note: The data for this compound is illustrative and based on the generally lower reactivity of morpholine catalysts. The performance of specific catalysts can vary significantly based on reaction conditions and substrate scope.
Experimental Protocol: Representative Michael Addition using a Morpholine Catalyst
This protocol describes a general procedure for the Michael addition of an aldehyde to a nitroolefin, a reaction where morpholine-based catalysts have been employed.
Materials:
-
Aldehyde (1.1 equivalents)
-
Nitroolefin (1.0 equivalent)
-
This compound (10 mol%)
-
Isopropanol (iPrOH) as solvent
Procedure:
-
To a stirred solution of the nitroolefin in isopropanol at -10 °C is added this compound.
-
The aldehyde is then added dropwise to the reaction mixture.
-
The reaction is stirred at -10 °C for 24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
It has been noted that for some morpholine-based catalysts, only a small catalyst loading (e.g., 1 mol%) is required to achieve quantitative conversion, with alcoholic solvents like isopropanol being key to high diastereo- and enantioselectivity.[2]
Mechanistic Insights and Visualization
The catalytic cycle of an amine-catalyzed Michael addition proceeds through the formation of a key enamine intermediate. The amine catalyst reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine, which then attacks the electrophilic β-carbon of the Michael acceptor. Subsequent hydrolysis regenerates the catalyst and yields the final product.
Caption: General workflow of enamine catalysis in a Michael addition reaction.
The lower reactivity of morpholine-derived enamines compared to their pyrrolidine counterparts can be visualized through the relative stability and nucleophilicity of the enamine intermediate.
Caption: Relative nucleophilicity of enamines derived from different cyclic amines.
Conclusion
While this compound can function as an organocatalyst, its performance is generally expected to be modest in comparison to pyrrolidine-based catalysts in reactions that proceed via an enamine mechanism. This is primarily due to the electronic effect of the oxygen atom in the morpholine ring, which reduces the nucleophilicity of the key enamine intermediate. For applications requiring high reactivity and stereoselectivity, catalysts based on the pyrrolidine scaffold are often the preferred choice. However, the unique steric and electronic properties of this compound may offer advantages in specific substrate combinations or reaction conditions where fine-tuning of reactivity is desired. Further research focusing on direct, quantitative comparisons would be beneficial to fully elucidate the catalytic potential of this compound and its derivatives.
References
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
3,3-Dimethylmorpholine: A Comparative Guide to its Efficacy in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate catalyst or reagent is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and yield. This guide provides a comprehensive comparison of 3,3-Dimethylmorpholine's performance in key reaction types, juxtaposed with commonly employed alternatives. The information presented herein is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
Overview of this compound in Catalysis
This compound, a heterocyclic amine, serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its cyclic amine structure also lends itself to applications in catalysis and as a reagent in laboratory research.[2] While specific quantitative data on the catalytic efficacy of this compound is limited in publicly accessible literature, its structural analogs, such as N-methylmorpholine and other morpholine derivatives, have demonstrated utility in various organic transformations. This guide will draw comparisons based on the performance of these closely related compounds to infer the potential efficacy of this compound and highlight areas for future investigation.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a base.
Comparative Performance of Amine Catalysts in Knoevenagel Condensation
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Reaction Time | Yield (%) | Reference |
| N-Methylmorpholine | Aromatic Aldehydes | Malononitrile, Ethyl Cyanoacetate | Water | 2 - 4 min | > 95 | [3] |
| Piperidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Ethanol | 480 min | ~91 | [4] |
| Pyrrolidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Ethanol | 480 min | 100 | [4] |
Table 1: Comparison of N-Methylmorpholine, Piperidine, and Pyrrolidine as catalysts in the Knoevenagel condensation.
Based on the performance of the closely related N-methylmorpholine, it is anticipated that this compound would also serve as an efficient catalyst for the Knoevenagel condensation, potentially offering high yields and short reaction times, particularly in aqueous media.[3] The steric hindrance from the gem-dimethyl group at the 3-position might influence its catalytic activity compared to N-methylmorpholine, a hypothesis that warrants experimental validation. In comparison, while piperidine is a commonly used catalyst, studies have shown that pyrrolidine can achieve higher conversions under similar conditions.[4]
Experimental Protocol: Representative Knoevenagel Condensation
The following is a general procedure for a Knoevenagel condensation, which can be adapted to test the efficacy of this compound.
-
To a stirred solution of the aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (5 mL), add the amine catalyst (e.g., this compound, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired product.
Logical Workflow for Catalyst Screening in Knoevenagel Condensation
References
- 1. 3,3'-bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amherst.edu [amherst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
A Comparative Analysis of Synthetic Pathways to 3,3-Dimethylmorpholine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,3-Dimethylmorpholine, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative study of two primary synthetic pathways, offering insights into their methodologies, yields, and reaction conditions based on available experimental data.
Route 1: Two-Step Synthesis via Ethylene Oxide Addition and Acid-Catalyzed Cyclization
This widely recognized method involves a two-step process commencing with the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide to form the intermediate 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol. This intermediate is subsequently subjected to acid-catalyzed intramolecular cyclization (dehydration) to yield the final product, this compound.
Experimental Protocol:
Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol [1]
To a solution of 2-amino-2-methyl-1-propanol, ethylene oxide is added. The reaction mixture is stirred for a specified period, typically several hours, allowing for the nucleophilic attack of the amine on the epoxide ring. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess water is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate and hexanes, to yield 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol as a colorless crystalline solid. A reported yield for this step is 74%.[1]
Step 2: Acid-Catalyzed Cyclization to this compound [2][3]
Route 2: Direct Condensation of Diethanolamine with Acetone (Hypothetical)
A potential alternative route involves the direct condensation of diethanolamine with acetone in the presence of a suitable catalyst. This approach, while less documented for this compound specifically, is a common strategy for the synthesis of related heterocyclic compounds.
Proposed Experimental Protocol:
Diethanolamine and a molar excess of acetone would be reacted in the presence of a catalyst. The choice of catalyst is crucial and could range from acidic catalysts to promote the initial condensation and subsequent cyclization, to metal-based catalysts that could facilitate a reductive amination pathway if a reducing agent is also employed. The reaction would likely be carried out at an elevated temperature and pressure to drive the equilibrium towards the product. The progress of the reaction would be monitored by GC or HPLC. Upon completion, the catalyst would be removed by filtration, and the product, this compound, would be isolated and purified by fractional distillation.
Comparative Data Summary
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Condensation (Hypothetical) |
| Starting Materials | 2-Amino-2-methyl-1-propanol, Ethylene Oxide | Diethanolamine, Acetone |
| Key Reagents/Catalysts | Concentrated Sulfuric Acid | Acid or Metal Catalyst |
| Reaction Conditions | Step 1: Moderate temperature; Step 2: 180-200°C | Elevated temperature and pressure |
| Reported/Expected Yield | Step 1: 74%[1]; Step 2: High (estimated >90%) | Not reported, likely lower due to potential side reactions |
| Key Advantages | Well-established reactions, potentially high overall yield. | Potentially a one-pot synthesis, readily available starting materials. |
| Key Disadvantages | Two-step process, use of hazardous ethylene oxide. | Requires significant process optimization, potential for byproduct formation. |
Logical Relationship of Synthesis Routes
Caption: Comparative workflow of two synthesis routes for this compound.
References
Lack of Publicly Available Data Hinders Comprehensive Validation of 3,3-Dimethylmorpholine
A thorough evaluation and comparison guide for 3,3-Dimethylmorpholine cannot be compiled at this time due to a significant lack of publicly available experimental data. An extensive search of scientific literature and databases has revealed no studies presenting quantitative performance data, comparative analyses against alternative compounds, or detailed experimental protocols necessary for a comprehensive assessment.
For researchers, scientists, and drug development professionals, a proper validation of a chemical compound like this compound would necessitate rigorous experimental investigation. This would typically involve studies that quantify its efficacy, potency, and specificity in relevant biological assays. Furthermore, direct comparisons with established or alternative compounds under identical experimental conditions are crucial for discerning its relative advantages and disadvantages.
To facilitate such a validation, the scientific community would require access to detailed experimental methodologies. These protocols would need to encompass specifics such as cell lines or animal models used, reagent concentrations, incubation times, and the precise analytical techniques employed for data acquisition.
Hypothetical Experimental Workflow for Compound Validation
The following diagram illustrates a generalized workflow that could be employed to validate a compound such as this compound and compare it with an alternative. This process outlines the necessary steps from initial compound characterization to in-depth analysis of its biological effects.
Caption: Hypothetical workflow for the experimental validation of a research compound.
Hypothetical Data Presentation
Were the data available, it would be structured in a clear, comparative format to allow for easy interpretation. The table below provides a template for how such quantitative data for this compound and a hypothetical alternative could be presented.
| Parameter | This compound | Alternative Compound A |
| Purity (HPLC) | >98% | >99% |
| IC₅₀ (Target X) | 1.5 µM | 0.8 µM |
| EC₅₀ (Cell-based Assay) | 5.2 µM | 2.1 µM |
| Cytotoxicity (CC₅₀) | >50 µM | >100 µM |
| Selectivity Index | >33 | >125 |
Potential Signaling Pathways of Interest
Given the morpholine scaffold present in this compound, several signaling pathways could be of potential relevance for future investigation. Morpholine derivatives have been explored in the context of various biological targets. Depending on the overall structure of the molecule, potential interactions could be hypothesized with pathways such as:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway in regulating cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of a variety of cellular processes including proliferation, differentiation, and apoptosis.
The diagram below illustrates a simplified overview of a generic signaling pathway that could be investigated to understand the mechanism of action of a novel compound.
Caption: A simplified generic signaling pathway.
Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Structure of 3,3-Dimethylmorpholine
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of standard spectroscopic techniques for the structural elucidation of 3,3-Dimethylmorpholine, a substituted morpholine derivative. Due to the limited availability of published experimental spectra for this compound, this guide will present predicted spectroscopic data based on its known structure and compare it with experimental data for the parent compound, morpholine. This approach offers a framework for the analytical confirmation of this compound and related compounds.
Predicted Spectroscopic Profile of this compound vs. Experimental Data of Morpholine
The structural differences between this compound and morpholine, namely the presence of two methyl groups at the C-3 position, are expected to give rise to distinct spectroscopic signatures. The following tables summarize the predicted data for this compound and the available experimental data for morpholine.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -CH₃ (C3) | ~1.1 | Singlet | 6H |
| -CH₂- (C2) | ~3.6 | Singlet | 2H | |
| -CH₂- (C5) | ~2.7 | Triplet | 2H | |
| -CH₂- (C6) | ~3.7 | Triplet | 2H | |
| -NH- | Variable | Broad Singlet | 1H | |
| Morpholine | -CH₂- (C2, C6) | ~3.73 | Triplet | 4H |
| -CH₂- (C3, C5) | ~2.88 | Triplet | 4H | |
| -NH- | ~1.89 | Broad Singlet | 1H |
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | -C(CH₃)₂ (C3) | ~55 |
| -CH₃ (on C3) | ~25 | |
| -CH₂- (C2) | ~75 | |
| -CH₂- (C5) | ~48 | |
| -CH₂- (C6) | ~68 | |
| Morpholine | -CH₂- (C2, C6) | ~67.8[1] |
| -CH₂- (C3, C5) | ~46.2[1] |
Table 3: Comparison of Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) |
| This compound | N-H Stretch | 3300-3500 |
| C-H Stretch (Aliphatic) | 2850-3000 | |
| C-N Stretch | 1000-1250 | |
| C-O Stretch | 1050-1150 | |
| Morpholine | N-H Stretch | 3320, 3336[2] |
| C-H Stretch (Aliphatic) | 2820, 2848, 2907, 2939, 2954[2] |
Table 4: Comparison of Mass Spectrometry Data
| Compound | Predicted/Experimental [M]⁺ m/z | Key Fragmentation Peaks (m/z) |
| This compound | 115.18 | 100 ([M-CH₃]⁺), 57 |
| Morpholine | 87.12 | 86 ([M-H]⁺), 57 ([M-CH₂O]⁺)[2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the structural confirmation of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Data Acquisition:
-
The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.
-
A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
-
Data Processing:
-
The FID is converted into a spectrum using a Fourier transform.
-
The spectrum is phased and baseline-corrected.
-
Chemical shifts, multiplicities, and integrations (for ¹H NMR) are determined.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is recorded.
-
The sample is placed in the instrument's beam path.
-
The instrument scans a range of infrared frequencies, and the absorbance or transmittance of the sample is measured.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to remove atmospheric and instrumental interferences.
-
The resulting spectrum shows the characteristic absorption bands of the molecule's functional groups.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
The molecules are ionized using one of several methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
-
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a small organic molecule like this compound using a combination of spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
A Comparative Performance Analysis of 3,3-Dimethylmorpholine and Other Nitrogen Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, nitrogen heterocycles are fundamental scaffolds for the development of novel therapeutic agents. Among these, morpholine and its derivatives are frequently employed to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative overview of the performance of the morpholine scaffold, with a specific focus on the potential implications of 3,3-dimethyl substitution, against other common nitrogen heterocycles such as piperidine and piperazine. While direct comparative experimental data for 3,3-Dimethylmorpholine is limited in publicly available literature, this analysis draws upon data from various derivatives to provide a valuable reference for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Profile
The choice between different heterocyclic scaffolds is often dictated by their influence on a molecule's solubility, lipophilicity, metabolic stability, and target engagement. The morpholine ring, containing an ether oxygen, generally imparts greater aqueous solubility compared to its carbocyclic counterpart, cyclohexane, and the more basic piperidine. The introduction of a gem-dimethyl group at the 3-position of the morpholine ring is anticipated to increase lipophilicity and may also enhance metabolic stability by blocking a potential site of oxidation.
| Property | Morpholine | This compound (Predicted) | Piperidine | Piperazine |
| pKa | ~8.4 | Lower than morpholine | ~11.2 | ~9.8 (pKa1), ~5.6 (pKa2) |
| Aqueous Solubility | High | Moderate | Moderate | High |
| Lipophilicity (logP) | Low | Moderate | Moderate | Low |
| Metabolic Stability | Moderate | Potentially High | Moderate | Moderate |
| Hydrogen Bonding | Acceptor (O, N) | Acceptor (O, N) | Acceptor/Donor (N) | Acceptor/Donor (2xN) |
Comparative Biological Activity
While specific data for this compound is scarce, the broader class of morpholine-containing compounds has been extensively studied. They are particularly prominent as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of kinase domains.[2] In contrast, piperidine-containing compounds are more prevalent in drugs targeting G-protein coupled receptors (GPCRs).[1]
The following table summarizes the in vitro activity of various morpholine and piperidine derivatives against different cancer cell lines and bacteria, illustrating the therapeutic potential of these scaffolds. It is important to note that the activity is highly dependent on the overall structure of the molecule and not just the heterocyclic core.
| Compound Class | Heterocycle | Target | Assay | IC50 / MIC (µM) |
| Quinoxaline Derivatives[3] | Morpholine | MCF-7 (Breast Cancer) | Cytotoxicity | >50 |
| Piperidine | A549 (Lung Cancer) | Cytotoxicity | 1.8 | |
| Piperidine | PANC-1 (Pancreatic Cancer) | Cytotoxicity | 3.2 | |
| 1-(3-methoxy-1-phenyl-propyl)-derivatives[3] | Morpholine | Staphylococcus aureus | Antibacterial | 12.5 |
| Piperidine | Staphylococcus aureus | Antibacterial | 6.25 | |
| Morpholine | Escherichia coli | Antibacterial | 25 | |
| Piperidine | Escherichia coli | Antibacterial | 12.5 | |
| Vindoline Conjugates[5] | Piperazine | MDA-MB-468 (Breast Cancer) | Antiproliferative (GI50) | 1.00 |
| Piperazine | HOP-92 (Lung Cancer) | Antiproliferative (GI50) | 1.35 |
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many morpholine-containing compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target for morpholine-containing inhibitors.
The evaluation of novel heterocyclic compounds typically follows a standardized workflow from synthesis to biological characterization.
Caption: A generalized experimental workflow for the discovery and development of novel heterocyclic drug candidates.
Experimental Protocols
The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line using an MTT assay.
Objective: To determine the cytotoxic effect of a test compound on an adherent cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell concentration using a hemocytometer.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[7]
-
Conclusion
The selection of a nitrogen heterocycle is a critical decision in drug design, with morpholine, piperidine, and piperazine each offering a unique set of properties. While direct comparative data for this compound is not extensively available, the established utility of the morpholine scaffold, particularly in kinase inhibition, highlights its importance. The gem-dimethyl substitution in this compound is likely to increase lipophilicity and metabolic stability, which could be advantageous in certain therapeutic applications. However, this may also impact solubility and target binding. The provided data on various derivatives and the detailed experimental protocol offer a foundational guide for researchers to make informed decisions and design further studies to elucidate the specific performance characteristics of this compound and other novel nitrogen heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
A Comparative Guide to Assessing the Purity of Synthesized 3,3-Dimethylmorpholine and its Bioisostere, 2-Oxa-6-azaspiro[3.3]heptane
For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 3,3-Dimethylmorpholine and a key alternative, the morpholine bioisostere 2-oxa-6-azaspiro[3.3]heptane.
The purity of these heterocyclic compounds is critical, as impurities can significantly impact their biological activity, toxicity, and pharmacokinetic profiles, particularly when investigated as scaffolds for small molecule inhibitors in signaling pathways such as the PI3K/Akt/mTOR pathway.
Comparative Analysis of Purity Assessment Methods
A multi-pronged approach utilizing various analytical techniques is essential for a thorough purity evaluation. The following table summarizes the common methods employed for this compound and 2-oxa-6-azaspiro[3.3]heptane.
| Analytical Technique | Principle | Information Provided | Typical Purity Range (%) | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | 95-99.9% | Method development is crucial (column selection, mobile phase composition, and gradient). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Identification of volatile impurities and byproducts, quantitative analysis.[1][2] | 95-99.9% | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation of the main compound and impurities, quantitative NMR (qNMR) for purity assessment against a certified standard. | >95% (by qNMR) | Provides detailed structural information and can determine purity without a reference standard of the analyte.[4] |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for quantification. | Determination of the percentage composition of C, H, and N. | Confirms elemental composition of the bulk material. | Does not identify or quantify impurities directly. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their affinity for the stationary and mobile phases. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Protocol for this compound and 2-oxa-6-azaspiro[3.3]heptane:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds, which are then ionized and detected by a mass spectrometer, allowing for both identification and quantification. For less volatile amines like morpholine derivatives, derivatization can enhance volatility and improve peak shape.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Protocol for this compound (with derivatization):
-
Derivatization (Nitrosation):
-
To 1 mL of an aqueous solution of the sample, add 0.1 mL of concentrated hydrochloric acid.
-
Add 0.2 mL of 1% aqueous sodium nitrite solution.
-
Vortex for 1 minute and allow to react for 10 minutes at room temperature.
-
Extract the resulting N-nitroso-3,3-dimethylmorpholine with 1 mL of dichloromethane.
-
Inject the organic layer into the GC-MS.
-
-
GC Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Protocol for 2-oxa-6-azaspiro[3.3]heptane: This compound is generally more volatile and may be analyzed directly without derivatization.
Quantitative NMR (qNMR) Spectroscopy
-
Principle: qNMR determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Protocol:
-
Accurately weigh approximately 10 mg of the synthesized compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Acquire a 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Visualizations
The following diagrams illustrate a key signaling pathway where morpholine derivatives act as inhibitors and a typical workflow for purity assessment.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a small molecule.
Caption: Experimental workflow for purity assessment of synthesized compounds.
References
The Role of 3,3-Dimethylmorpholine in Drug Discovery: A Comparative Review
For researchers, scientists, and drug development professionals, understanding the nuanced applications of specific chemical scaffolds is paramount. This guide provides a comprehensive literature review of 3,3-dimethylmorpholine, offering a comparative analysis of its applications, performance against alternatives, and detailed experimental methodologies.
The morpholine ring is a well-established "privileged structure" in medicinal chemistry, prized for its favorable physicochemical and metabolic properties that can enhance the drug-like qualities of a molecule. The introduction of a gem-dimethyl group at the C3 position, creating this compound, can further influence a compound's conformational rigidity and lipophilicity, potentially leading to improved biological activity and selectivity. This review delves into the synthesis, applications, and structure-activity relationships of this compound derivatives, with a focus on their utility in anticancer and antiviral research.
Synthesis of this compound: A Detailed Protocol
The synthesis of the this compound scaffold can be achieved through the cyclization of an appropriate amino alcohol. A general and adaptable method involves the reaction of 2-amino-2-methyl-1-propanol with a suitable two-carbon synthon, followed by cyclization.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-2-methyl-1-propanol
-
2-Chloroethanol
-
Sodium hydroxide
-
Toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-Alkylation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in toluene. Add powdered sodium hydroxide (2.5 eq). To this stirred suspension, add 2-chloroethanol (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of toluene.
-
Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Comparative Performance in Anticancer Applications
The morpholine moiety is a common feature in a variety of anticancer agents, including inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. While direct comparative studies focusing solely on the this compound substitution are limited, analysis of broader morpholine derivative studies allows for inferences on the potential impact of this structural feature.
The "gem-dimethyl effect," also known as the Thorpe-Ingold effect, suggests that the presence of two methyl groups on the same carbon atom can favor cyclization reactions and restrict the conformation of the resulting ring.[1] This conformational constraint can lead to a more favorable orientation for binding to a biological target, potentially increasing potency.
Table 1: Comparative Anticancer Activity of Morpholine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-substituted quinazolines (AK-3) | A549 (Lung) | 10.38 ± 0.27 | [2] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [2] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [2] | |
| Morpholine-substituted quinazolines (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [2] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [2] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [2] | |
| 2-morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 | [3] |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | [3] |
| 2-morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | 12.76 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to evaluate the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.[4]
Comparative Performance in Antiviral Applications
Derivatives of this compound have shown promise as antiviral agents. For instance, they have been reported to exhibit inhibitory effects against the SARS-CoV-2 main protease (Mpro).
While direct head-to-head comparisons with other morpholine analogs are scarce, the inclusion of the this compound scaffold in antiviral drug design is an active area of research.
Table 2: Comparative Antiviral Activity of Morpholine and Other Heterocyclic Derivatives
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| PF-00835231 (3CLpro inhibitor) | SARS-CoV-2 | 0.158 (48h) | [5] |
| Remdesivir | SARS-CoV-2 | 0.238 (48h) | [5] |
| Camphene derivative with morpholine (7a) | Hantaan pseudovirus | 5.0 - 14.8 | [6] |
| Camphene derivative with pyrrolidine (2a) | Ebola pseudovirus | 0.12 | [6] |
Note: This table provides a broader context of antiviral activities of compounds containing heterocyclic moieties, including morpholine. Specific comparative data for this compound derivatives is limited.
Experimental Workflow for Antiviral Screening
A typical workflow for the discovery and evaluation of new antiviral agents involves several key stages.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors [mdpi.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses [mdpi.com]
Safety Operating Guide
Proper Disposal of 3,3-Dimethylmorpholine: A Guide for Laboratory Professionals
For immediate reference, 3,3-Dimethylmorpholine is a chemical that requires careful handling and disposal through an approved hazardous waste management service. improper disposal can lead to environmental contamination and potential harm to human health. This document provides essential safety information and a step-by-step guide for the proper disposal of this compound in a laboratory setting.
Key Safety and Physical Data
A summary of important quantitative data for this compound is provided below to facilitate quick reference for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1][3] |
| Physical Form | Colorless to Yellow Liquid | [4] |
| Boiling Point | 143-144°C | [2] |
| Storage Temperature | Freezer (-20°C) | [4][5] |
Hazard Identification and GHS Classifications
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | GHS Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source:[1]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general hazardous waste management principles and should be adapted to comply with local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Nitrile or other chemically resistant gloves.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
-
2. Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with amines.
-
Solid Waste: Any solid materials contaminated with this compound (e.g., absorbent pads, contaminated gloves, weighing paper) should be collected in a separate, clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this chemical must be placed in a puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[6]
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation.
4. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow institutional guidelines for secondary containment.
5. Final Disposal:
-
Do not pour this compound down the drain or dispose of it with general laboratory trash. [6][7][8] This substance can be harmful to aquatic organisms.[7]
-
Arrange for pickup and disposal by a certified hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Provide the waste management company with a completed hazardous waste manifest, accurately describing the contents of the containers.
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7][8]
-
Ventilate the area and wash the spill site once the material has been removed.
-
Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. 3,5-Dimethyl-morpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 59229-63-9 [sigmaaldrich.cn]
- 5. 59229-63-9|this compound|BLD Pharm [bldpharm.com]
- 6. web.mit.edu [web.mit.edu]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,3-Dimethylmorpholine
Essential protocols for the safe handling, use, and disposal of 3,3-Dimethylmorpholine are critical for ensuring laboratory safety and regulatory compliance. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals.
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals[1]. However, its handling requires stringent safety measures due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks effectively.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye damage, and potential respiratory irritation[2][3]. Adherence to the following safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
Hazard Identification and Classification:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2][4] |
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, specifications, and use cases.
Recommended Personal Protective Equipment (PPE):
| Body Part | PPE | Specifications | Recommended Use |
| Eyes/Face | Safety Goggles/Face Shield | Conforming to EN166 or OSHA 29 CFR 1910.133 standards[5][6]. A face shield should be worn in situations with a high risk of splashing[7]. | Mandatory for all handling procedures. |
| Hands | Chemical-resistant gloves | Impervious materials such as neoprene or Silver Shield[8]. Gloves must be inspected before use[5]. | Mandatory for all handling procedures. |
| Body | Protective Clothing | Lab coat or chemical-resistant coveralls (e.g., Tychem)[8]. Should be impervious to the chemical[5]. | Mandatory for all handling procedures. |
| Respiratory | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator[6][9]. Use in poorly ventilated areas or when exposure limits may be exceeded. | Recommended when handling large quantities or in case of spills. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures:
| Waste Type | Disposal Container | Disposal Method |
| Unused Chemical | Original or properly labeled, sealed container. | Dispose of contents/container to an approved waste disposal plant[4][6]. Consult local, regional, and national hazardous waste regulations[10]. |
| Contaminated PPE | Labeled, sealed chemical waste bag. | Dispose of as hazardous waste according to institutional and local regulations. |
| Contaminated Labware | Puncture-proof, sealed container. | Decontaminate if possible; otherwise, dispose of as hazardous waste. |
| Spills | Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal[4][11]. | Treat as hazardous waste and dispose of through a licensed facility. |
In the event of a spill, evacuate the area and ensure adequate ventilation before attempting cleanup with appropriate PPE. For large spills, contact your institution's environmental health and safety department immediately. Always wash hands thoroughly after handling the chemical and before leaving the laboratory[4][5]. By adhering to these guidelines, researchers can safely manage the risks associated with this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 59229-63-9 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. 3S-3-METHYLMORPHOLINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
